An In-depth Technical Guide to the Synthesis of 1H-1,2,4-Triazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of established and theoretical protocols for the synthesis of 1H-1,2,4-triazole-3-methanamine, a valu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and theoretical protocols for the synthesis of 1H-1,2,4-triazole-3-methanamine, a valuable building block in medicinal chemistry and drug development. The document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.
Introduction
1H-1,2,4-triazole and its derivatives are pivotal structural motifs in a wide array of pharmaceutical agents due to their diverse biological activities. The 3-aminomethyl substituted 1,2,4-triazole, in particular, serves as a key intermediate for the synthesis of more complex molecules, offering a versatile handle for further chemical modifications. This guide details a primary synthetic route proceeding through a protected amino acid hydrazide, a strategy that ensures high yield and purity.
Primary Synthetic Pathway: From Boc-Glycine Hydrazide
The most plausible and controlled synthesis of 1H-1,2,4-triazole-3-methanamine involves a multi-step process commencing with a protected form of glycine, specifically tert-butoxycarbonyl (Boc)-protected glycine hydrazide. This method prevents unwanted side reactions with the amine functionality and allows for the clean formation of the triazole ring, followed by a straightforward deprotection step.
Caption: Proposed synthetic pathway for 1H-1,2,4-Triazole-3-methanamine.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate
This procedure is adapted from methodologies for the synthesis of similar substituted 1,2,4-triazoles.[1]
Step 1: Formation of the Amidrazone Intermediate
To a solution of Boc-glycine hydrazide (1.0 eq) in a suitable solvent such as ethanol, add ethyl formimidate hydrochloride (1.1 eq).
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure to yield the crude amidrazone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the 1,2,4-Triazole Ring
The crude amidrazone intermediate is dissolved in a high-boiling point solvent like dimethylformamide (DMF) or dioxane.
The solution is heated to reflux (typically 120-150 °C) for 4-8 hours to facilitate the cyclization.
After cooling to room temperature, the solvent is removed in vacuo.
The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate as a solid.
Protocol 2: Deprotection to 1H-1,2,4-Triazole-3-methanamine
This step involves the removal of the Boc protecting group under acidic conditions.[2]
Dissolve tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq) in a suitable solvent such as methanol or dioxane.
To this solution, add an excess of a strong acid, for example, a 4 M solution of HCl in dioxane.
Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is often rapid and may result in the precipitation of the hydrochloride salt of the product.
The progress of the reaction should be monitored by TLC until the starting material is no longer visible.
The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 1H-1,2,4-triazole-3-methanamine hydrochloride.
For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
Quantitative Data
The following table summarizes expected yields and key physical properties based on analogous syntheses. Actual results may vary depending on specific reaction conditions and scale.
While the primary pathway is recommended, alternative routes can be envisioned, providing flexibility in starting material selection.
Caption: Alternative synthetic approaches to the target molecule.
These alternative methods, while feasible, may require more specialized starting materials or reagents. The reduction of a triazole-3-carbonitrile is a direct approach, though the synthesis of the nitrile itself needs to be considered. Reductive amination of the corresponding aldehyde is also a viable option.
Conclusion
The synthesis of 1H-1,2,4-triazole-3-methanamine is most reliably achieved through a multi-step process involving the cyclization of a Boc-protected glycine hydrazide derivative, followed by deprotection. This method offers good control over the reaction and generally provides high yields of the pure product. The detailed protocols and strategic overview provided in this guide are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.
An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-1,2,4-Triazole-3-methanamine, a heterocyclic amine of si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-1,2,4-Triazole-3-methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, key physical and chemical parameters, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways.
Core Physicochemical Properties
1H-1,2,4-Triazole-3-methanamine is a small, nitrogen-rich heterocyclic compound. Its structure, featuring a 1,2,4-triazole ring appended with a methanamine group, imparts it with unique properties relevant to its application as a scaffold in the design of bioactive molecules. The physicochemical data for 1H-1,2,4-Triazole-3-methanamine are summarized in the tables below. It is important to note that while some experimental data are available for related compounds, specific experimental values for this molecule are not extensively reported in the literature. Therefore, some of the presented data are computed or predicted values.
Table 1: General and Computed Physicochemical Properties
Table 2: Experimental and Predicted Physical Properties
Property
Value
Notes
Melting Point
Data not available
Expected to be a solid at room temperature. For comparison, the parent 1,2,4-triazole has a melting point of 120-121 °C.
Boiling Point
Data not available
Likely to decompose at higher temperatures. The parent 1,2,4-triazole decomposes at 260 °C.
pKa (most basic)
Predicted: ~7.5-8.5
The aminomethyl group is the primary basic center. This is an estimate based on similar aliphatic amines and the electron-withdrawing nature of the triazole ring.
Aqueous Solubility
Predicted to be high
The presence of multiple nitrogen atoms and the amino group allows for significant hydrogen bonding with water. The parent 1,2,4-triazole is soluble in water.[2]
Experimental Protocols
Synthesis of 1H-1,2,4-Triazole-3-methanamine
A plausible synthetic route to 1H-1,2,4-Triazole-3-methanamine can be adapted from established methods for the synthesis of 1,2,4-triazole derivatives.[3][4] A common approach involves the cyclization of a thiosemicarbazide precursor.
A Representative Synthetic Protocol:
Formation of the Thiosemicarbazide Intermediate:
React commercially available aminoacetonitrile with a suitable thiocarbonyl transfer reagent (e.g., thiophosgene or carbon disulfide in the presence of a base) to form the corresponding isothiocyanate.
Alternatively, react aminoacetonitrile with thiosemicarbazide under acidic conditions.
The resulting thiosemicarbazide derivative of aminoacetonitrile is then isolated.
Cyclization to the Triazole Ring:
The thiosemicarbazide intermediate is heated in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to facilitate intramolecular cyclization and elimination of hydrogen sulfide.
Acidification of the reaction mixture will yield the 3-thiol-1,2,4-triazole intermediate.
Desulfurization:
The 3-thiol group can be removed by oxidative desulfurization using reagents such as nitric acid or hydrogen peroxide to yield the 1H-1,2,4-triazole ring.
Reduction of the Nitrile:
The nitrile group on the side chain is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., tetrahydrofuran) or through catalytic hydrogenation.
Purification:
The final product, 1H-1,2,4-Triazole-3-methanamine, is purified by techniques such as recrystallization or column chromatography.
Synthetic workflow for 1H-1,2,4-Triazole-3-methanamine.
Physicochemical Characterization
Melting Point Determination:
The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
pKa Determination:
The pKa can be determined by potentiometric titration.[5] A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Solubility Determination:
The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra are crucial for structural elucidation. Expected ¹H NMR signals would include a singlet for the triazole C-H proton, a singlet for the methylene protons, and broad signals for the NH protons of the triazole and the amino group.
Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for N-H stretching (amine and triazole), C-H stretching, and C=N and N-N stretching of the triazole ring.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M+H]⁺ would be expected at m/z 99.07.
Biological Significance and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[6][7][8] Many of these activities are attributed to their ability to inhibit specific enzymes.[9][10][11]
Enzyme Inhibition:
The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, azole antifungals inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[12] While the specific targets of 1H-1,2,4-Triazole-3-methanamine are not well-documented, its structural motifs suggest potential inhibitory activity against various enzymes.
An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, potential biological relevance, and analytical considerations.
Chemical Identity and Properties
1H-1,2,4-Triazole-3-methanamine is a small molecule featuring a 1,2,4-triazole ring functionalized with a methanamine group. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1]
Table 1: Identifiers for 1H-1,2,4-Triazole-3-methanamine
A plausible synthetic route, adapted from methodologies for similar structures, would involve the formation of the 1,2,4-triazole ring from a precursor containing the protected aminomethyl group. The following protocol is a representative example adapted from the synthesis of a structurally related compound.
Proposed Synthetic Pathway
A logical approach to the synthesis of 1H-1,2,4-triazole-3-methanamine would involve a multi-step process including protection of an amino group, formation of the triazole ring, and subsequent deprotection.
Caption: Proposed synthetic pathway for 1H-1,2,4-Triazole-3-methanamine.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of a substituted 3-amino-1,2,4-triazole, which can be conceptually adapted for the synthesis of 1H-1,2,4-triazole-3-methanamine.
Step 1: Formation of a Hydrazinecarboximidamide Intermediate
This step involves the reaction of a thiourea or a related precursor with a hydrazine derivative.
Reaction Setup: A solution of a substituted thiourea (1.0 eq) in an appropriate solvent (e.g., water or acetonitrile) is prepared in a round-bottom flask.
Oxidation: An oxidizing agent, such as hydrogen peroxide (5.0 eq), is added in the presence of a catalyst like sodium molybdate dihydrate (0.05 eq). The reaction is typically performed at a controlled temperature, starting at 0°C and gradually warming to room temperature.
Reaction with Hydrazine: The resulting sulfonic acid intermediate is then reacted with a hydrazine derivative (1.0 eq). The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C) depending on the reactivity of the substrates.
Work-up: The reaction mixture is concentrated under reduced pressure to yield the crude hydrazinecarboximidamide intermediate, which is often used in the next step without further purification.
Step 2: Cyclization to the 1,2,4-Triazole Ring
The intermediate from the previous step is cyclized to form the triazole ring.
Cyclization Reaction: The crude hydrazinecarboximidamide is treated with a formic acid equivalent, such as trimethyl orthoformate. The reaction is typically heated to a high temperature (e.g., 140°C) for several hours.
Purification: The resulting product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired 3-amino-1,2,4-triazole derivative.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1H-1,2,4-triazole-3-methanamine is limited, the 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, and anticancer agents.[1] Some 1,2,4-triazole derivatives have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative stress or small molecule activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it promotes the expression of antioxidant and cytoprotective genes.[3]
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway and potential activation by 1,2,4-triazole derivatives.
Experimental Workflow for Investigating Nrf2 Activation
To assess the potential of 1H-1,2,4-triazole-3-methanamine to activate the Nrf2 pathway, a series of in vitro experiments can be conducted. The following workflow outlines a typical experimental approach.
Caption: Experimental workflow to investigate Nrf2 activation by 1H-1,2,4-triazole-3-methanamine.
Analytical Methods
The characterization and quantification of 1H-1,2,4-triazole-3-methanamine would typically involve standard analytical techniques.
Table 3: Analytical Techniques for Characterization
Technique
Expected Observations
¹H NMR
Signals corresponding to the methanamine protons (CH₂) and the triazole ring proton (CH), as well as exchangeable protons of the amino and N-H groups.
¹³C NMR
Resonances for the carbon atoms of the methanamine group and the triazole ring.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the aminomethyl group or opening of the triazole ring.
High-Performance Liquid Chromatography (HPLC)
A single peak indicating the purity of the compound. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) method may be suitable.[6]
Note on Spectral Data: While specific spectral data for 1H-1,2,4-triazole-3-methanamine is not provided here, the expected patterns are based on the analysis of structurally similar 1,2,4-triazole derivatives.[7][8]
Conclusion
1H-1,2,4-triazole-3-methanamine is a versatile building block with potential applications in drug discovery and development. Its synthesis can be achieved through established heterocyclic chemistry methodologies. The 1,2,4-triazole core suggests potential biological activity, with the Nrf2 signaling pathway being a plausible target for investigation. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound. Further experimental work is required to fully elucidate its specific properties and therapeutic potential.
Spectroscopic Profile of 1H-1,2,4-Triazole-3-methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in published literature, this guide presents expected spectroscopic values based on the analysis of structurally similar compounds and general principles of spectroscopy. These predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a reference for the identification and characterization of 1H-1,2,4-Triazole-3-methanamine.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 1H-1,2,4-Triazole-3-methanamine.
Table 1: Predicted ¹H NMR Spectroscopic Data
Protons
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
-CH (Triazole ring)
~ 8.0 - 8.5
Singlet
-
-CH₂ (Methylene)
~ 3.8 - 4.2
Singlet
-
-NH₂ (Amine)
~ 1.5 - 2.5
Broad Singlet
-
-NH (Triazole ring)
~ 12.0 - 14.0
Broad Singlet
-
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom
Chemical Shift (δ) ppm
C-3 (Triazole ring)
~ 150 - 155
C-5 (Triazole ring)
~ 145 - 150
-CH₂ (Methylene)
~ 35 - 40
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
Functional Group
Wavenumber (cm⁻¹)
Intensity
N-H stretch (Amine)
3300 - 3500
Medium, Broad
N-H stretch (Triazole)
3100 - 3200
Medium, Broad
C-H stretch (Triazole)
3000 - 3100
Medium
C=N stretch (Triazole)
1600 - 1650
Medium to Strong
N-H bend (Amine)
1550 - 1650
Medium
C-N stretch
1000 - 1200
Medium
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Interpretation
Relative Abundance
98
[M]⁺ (Molecular Ion)
Moderate
83
[M - NH]⁺
Fragment
70
[M - N₂]⁺
Fragment
69
[M - NH₂CH]⁺
Fragment
42
[CH₂N₂]⁺
Fragment
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1H-1,2,4-Triazole-3-methanamine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.
Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.
Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum will show the molecular ion and various fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1H-1,2,4-Triazole-3-methanamine.
Caption: Workflow for Spectroscopic Analysis.
Foundational
An In-depth Technical Guide to the Molecular Structure and Conformation of 1H-1,2,4-Triazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1H-1,2,4-Triazole-3-methanamine, a heterocycli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1H-1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates information from closely related analogs, computational modeling, and established spectroscopic principles to offer a comprehensive overview.
Molecular Structure
1H-1,2,4-Triazole-3-methanamine (C₃H₆N₄) consists of a planar, five-membered 1,2,4-triazole ring substituted with a methanamine group at the 3-position. The triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms, which confers significant chemical and biological properties. The presence of the aminomethyl side chain introduces conformational flexibility.
Bond Lengths and Angles
While a crystal structure for 1H-1,2,4-Triazole-3-methanamine is not publicly available, structural parameters can be reliably inferred from X-ray diffraction data of closely related compounds and corroborated by quantum chemical calculations. The following tables summarize expected bond lengths and angles based on studies of similar 1,2,4-triazole derivatives.
Table 1: Predicted Bond Lengths for 1H-1,2,4-Triazole-3-methanamine
Bond
Predicted Length (Å)
Data Source
N1-N2
1.39 - 1.41
X-ray data of related 1,2,4-triazoles, DFT calculations
N2-C3
1.32 - 1.34
X-ray data of related 1,2,4-triazoles, DFT calculations
C3-N4
1.33 - 1.35
X-ray data of related 1,2,4-triazoles, DFT calculations
N4-C5
1.31 - 1.33
X-ray data of related 1,2,4-triazoles, DFT calculations
C5-N1
1.33 - 1.35
X-ray data of related 1,2,4-triazoles, DFT calculations
C3-C6 (C-CH₂)
1.48 - 1.50
Standard sp²-sp³ C-C bond lengths, DFT calculations
C6-N7 (CH₂-NH₂)
1.45 - 1.47
Standard sp³ C-N bond lengths, DFT calculations
Table 2: Predicted Bond Angles for 1H-1,2,4-Triazole-3-methanamine
Angle
Predicted Angle (°)
Data Source
C5-N1-N2
106 - 108
X-ray data of related 1,2,4-triazoles, DFT calculations
N1-N2-C3
110 - 112
X-ray data of related 1,2,4-triazoles, DFT calculations
N2-C3-N4
108 - 110
X-ray data of related 1,2,4-triazoles, DFT calculations
C3-N4-C5
104 - 106
X-ray data of related 1,2,4-triazoles, DFT calculations
N4-C5-N1
110 - 112
X-ray data of related 1,2,4-triazoles, DFT calculations
N2-C3-C6
125 - 127
DFT calculations
N4-C3-C6
125 - 127
DFT calculations
C3-C6-N7
109 - 111
Standard sp³ bond angles, DFT calculations
Conformational Analysis
The conformational landscape of 1H-1,2,4-Triazole-3-methanamine is primarily defined by the rotation around the C3-C6 single bond, which dictates the spatial orientation of the aminomethyl group relative to the triazole ring.
Torsional Angles and Rotational Barriers
The key dihedral angle for conformational analysis is N4-C3-C6-N7. Due to the planarity of the triazole ring, two primary low-energy conformations are anticipated: a "syn" conformation where the amino group is oriented towards the N4 atom, and an "anti" conformation where it is directed towards the N2 atom. Computational studies on similar structures suggest a relatively low rotational barrier between these conformers, allowing for dynamic interconversion at room temperature.
Table 3: Predicted Conformational Data for 1H-1,2,4-Triazole-3-methanamine
Conformer
N4-C3-C6-N7 Dihedral Angle (°)
Relative Energy (kcal/mol)
Syn
~0
0.0
Anti
~180
0.5 - 1.5
The "syn" conformation is often slightly favored due to potential intramolecular hydrogen bonding between one of the amine hydrogens and the N4 nitrogen of the triazole ring.
Experimental and Computational Protocols
Synthesis of 1,2,4-Triazole Derivatives
A general and widely used method for the synthesis of 3-substituted-1H-1,2,4-triazoles is the Einhorn-Brunner reaction or variations thereof. A common synthetic pathway is outlined below.
Exploratory
An In-depth Technical Guide to the Solubility and Stability of 1H-1,2,4-Triazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available information and theoretical considerations regarding the solubility and stability of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and theoretical considerations regarding the solubility and stability of 1H-1,2,4-Triazole-3-methanamine. Due to the limited publicly available experimental data for this specific molecule, this guide combines information on the core 1,2,4-triazole scaffold with data on structurally related compounds and outlines detailed experimental protocols for determining these crucial physicochemical properties.
Introduction to 1H-1,2,4-Triazole-3-methanamine
1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a methanamine group. The triazole moiety is a well-recognized pharmacophore present in numerous pharmaceuticals, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] The aminomethyl side chain introduces a basic center, influencing the molecule's physicochemical properties such as solubility and its potential interactions with biological targets. Understanding the solubility and stability of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and shelf-life.
Physicochemical Properties
A summary of the computed physicochemical properties for 1H-1,2,4-Triazole-3-methanamine is provided below. It is important to note that these are predicted values and experimental verification is essential.
Property
Value
Source
Molecular Formula
C₃H₆N₄
PubChem
Molecular Weight
98.11 g/mol
PubChem
XLogP3-AA (Predicted)
-1.1
PubChem
Hydrogen Bond Donor Count
2
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
pKa (Predicted)
Basic: 7.5, Acidic: 10.26 (for the triazole N-H)
ChemAxon
Solubility Profile
The 1,2,4-triazole ring itself confers a degree of polarity and is known to be soluble in water.[3][4][5] The presence of a primary amine in the methanamine substituent is expected to further enhance aqueous solubility, particularly in acidic to neutral pH ranges where the amine group will be protonated.
Table of Expected Solubility:
Solvent
Expected Solubility
Rationale
Water
High
The polar triazole ring and the basic aminomethyl group should facilitate strong hydrogen bonding with water. Solubility is expected to be pH-dependent.
Methanol, Ethanol
High
Polar protic solvents are likely to be effective at solvating the molecule.
Dimethyl Sulfoxide (DMSO)
High
A polar aprotic solvent that is generally a good solvent for a wide range of organic molecules, including triazole derivatives.[6]
Acetonitrile
Moderate
A polar aprotic solvent, may be less effective than alcohols or water but should still provide some solubility.
Dichloromethane, Chloroform
Low
Non-polar organic solvents are unlikely to effectively solvate this polar molecule.
Hexanes, Ethyl Acetate
Very Low
Non-polar and moderately polar aprotic solvents are expected to be poor solvents.
Experimental Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the equilibrium solubility of 1H-1,2,4-Triazole-3-methanamine in aqueous buffer at a controlled temperature.
Materials:
1H-1,2,4-Triazole-3-methanamine (solid)
Phosphate buffered saline (PBS), pH 7.4
HPLC-grade water and acetonitrile
Analytical balance
2 mL glass vials with screw caps
Thermostatic shaker incubator
Centrifuge
0.22 µm syringe filters (low-binding)
HPLC system with UV detector or LC-MS/MS
Procedure:
Add an excess amount of solid 1H-1,2,4-Triazole-3-methanamine to a glass vial (e.g., 5-10 mg).
Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
Securely cap the vial and place it in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
After incubation, visually inspect the vials to ensure excess solid is still present.
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
Dilute the filtrate with an appropriate mobile phase and quantify the concentration of 1H-1,2,4-Triazole-3-methanamine using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in µg/mL or mM.
Caption: Workflow for thermodynamic solubility determination.
Stability Profile
The 1,2,4-triazole ring is generally considered to be chemically robust and aromatic, making it resistant to cleavage under typical acidic and basic conditions.[1][8] However, stability is highly dependent on the nature of substituents and the specific conditions of storage and use. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are a regulatory requirement for drug development.[9][10] The goal is to induce degradation to understand the intrinsic stability of the molecule.
Table of Forced Degradation Conditions and Expected Stability:
Stress Condition
Typical Reagents/Conditions
Expected Stability of 1H-1,2,4-Triazole-3-methanamine
Potential Degradation Products
Acid Hydrolysis
0.1 M - 1 M HCl, heat (e.g., 60°C)
Likely stable. The triazole ring is generally stable to acid hydrolysis.[1]
Minimal degradation expected.
Base Hydrolysis
0.1 M - 1 M NaOH, heat (e.g., 60°C)
Likely stable. The triazole ring is generally stable to base hydrolysis.
Minimal degradation expected.
Oxidation
3% H₂O₂, room temperature or heat
Potential for oxidation of the amine or the triazole ring.
N-oxides, hydroxylated derivatives, or ring-opened products.
Thermal Degradation
Dry heat (e.g., 80-100°C)
Degradation is possible, especially at higher temperatures.[11][12]
Deamination, dimerization, or other complex products.
Photostability
Exposure to UV/Vis light (ICH Q1B)
Triazole derivatives can be susceptible to photodegradation.[13][14]
Isomers, ring-cleavage products, or polymeric materials.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of 1H-1,2,4-Triazole-3-methanamine under various stress conditions.
Materials:
1H-1,2,4-Triazole-3-methanamine
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC-grade water and acetonitrile
pH meter
Heating block or oven
Photostability chamber
HPLC-UV or LC-MS/MS system with a validated stability-indicating method
Procedure:
Sample Preparation: Prepare stock solutions of 1H-1,2,4-Triazole-3-methanamine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.
Thermal Degradation (Solution): Heat the stock solution at 80°C for a defined period.
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C for a defined period, then dissolve in a suitable solvent for analysis.
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS/MS method to determine the amount of parent compound remaining and to profile any degradation products.
Caption: Forced degradation study workflow.
Analytical Methodologies
The quantification of 1H-1,2,4-Triazole-3-methanamine and its potential degradants requires robust analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a standard approach for the analysis of triazole derivatives.[15][16][17]
Table of Typical HPLC Parameters:
Parameter
Recommended Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B
Acetonitrile or Methanol
Gradient
A suitable gradient from low to high organic phase to elute the polar parent and any less polar degradants.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at a suitable wavelength (e.g., 210-220 nm, as triazoles often lack a strong chromophore).
Injection Volume
10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially for identifying unknown degradation products, LC-MS/MS is the method of choice.[18]
Table of Typical LC-MS/MS Parameters:
Parameter
Recommended Condition
Ionization Mode
Positive Electrospray Ionization (ESI+)
MS/MS Transitions
A precursor ion (e.g., [M+H]⁺) and one or two product ions should be optimized for quantification (Multiple Reaction Monitoring - MRM).
Collision Energy
Optimized for the specific precursor-product ion transition.
LC Conditions
Similar to HPLC conditions, but using MS-compatible buffers (e.g., formic acid or ammonium formate).
Summary and Recommendations
While specific experimental data for 1H-1,2,4-Triazole-3-methanamine is limited, this guide provides a framework for its characterization based on the known properties of the 1,2,4-triazole scaffold. The compound is expected to have good aqueous solubility, particularly at lower pH. The triazole ring is generally stable, but the molecule may be susceptible to oxidative and photolytic degradation.
It is strongly recommended that the experimental protocols outlined in this guide be performed to generate robust data on the solubility and stability of 1H-1,2,4-Triazole-3-methanamine. This data will be critical for any further development and application of this compound in a research or pharmaceutical setting.
Tautomeric Forms of 1H-1,2,4-Triazole-3-methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The functionality of thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The functionality of these molecules is profoundly influenced by prototropic tautomerism, which can alter their physicochemical properties and interactions with biological targets.[2] This technical guide provides a comprehensive overview of the potential tautomeric forms of 1H-1,2,4-Triazole-3-methanamine. Due to a lack of specific experimental and computational data for this exact molecule in the available literature, this guide draws upon established principles and data from closely related 3-substituted and 3,5-disubstituted 1,2,4-triazoles to predict its tautomeric behavior. We will discuss the potential tautomers, their likely relative stabilities based on computational studies of analogous compounds, and the detailed experimental protocols required for their characterization. This guide aims to provide a robust framework for researchers investigating the structure and function of this and similar triazole derivatives.
Introduction to Tautomerism in 1,2,4-Triazoles
Prototropic tautomerism, the dynamic equilibrium between isomers that differ in the location of a proton, is a key characteristic of many heterocyclic systems, including 1,2,4-triazoles.[1] For unsymmetrically substituted 1,2,4-triazoles, the proton can reside on one of the three nitrogen atoms of the ring, leading to the existence of 1H, 2H, and 4H tautomers.[2] The position of this tautomeric equilibrium is influenced by a variety of factors, including:
Electronic effects of substituents: Electron-donating or electron-withdrawing groups on the triazole ring can influence the acidity of the N-H protons and the overall stability of each tautomer.
Physical state: The predominant tautomer in the solid state, often dictated by crystal packing forces and hydrogen bonding, can differ from that in solution.[2]
Solvent polarity: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over another.[2]
Temperature: Temperature can affect the position of the equilibrium between tautomers.[1]
Understanding the tautomeric landscape of a 1,2,4-triazole derivative is crucial for drug design and development, as different tautomers present distinct pharmacophoric features, such as hydrogen bond donors and acceptors, which dictate their binding to biological targets.
Potential Tautomeric Forms of 1H-1,2,4-Triazole-3-methanamine
Based on the fundamental principles of tautomerism in 1,2,4-triazoles, 1H-1,2,4-Triazole-3-methanamine is expected to exist as an equilibrium mixture of three potential tautomers: 1H, 2H, and 4H. The structures of these tautomers are depicted below.
Caption: Tautomeric equilibrium of 1H-1,2,4-Triazole-3-methanamine.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Quantitative Analysis of Tautomer Stability (Based on Analogous Compounds)
For many 3-substituted 1,2,4-triazoles, the 1H and 2H tautomers are often found to be close in energy, while the 4H tautomer is generally less stable.[3] The aminomethyl group at the 3-position is a flexible, electron-donating group, which could influence the tautomeric preference. The following table summarizes representative computational data for analogous compounds.
Table 1: Calculated Relative Energies of Tautomers for Analogous 1,2,4-Triazole Derivatives (Gas Phase)
Tautomer
Analogous Compound
Relative Energy (kcal/mol)
Computational Method
1H-tautomer
3-Amino-1,2,4-triazole
0.0
High-level ab initio
2H-tautomer
3-Amino-1,2,4-triazole
~0.0
High-level ab initio
4H-tautomer
3-Amino-1,2,4-triazole
+7.0
High-level ab initio
1H-tautomer
Methyl-1,2,4-triazole-3-carboxylate
(Predicted to be stable)
DFT (B3LYP)
2H-tautomer
Methyl-1,2,4-triazole-3-carboxylate
(Predicted to be close in energy to 1H)
DFT (B3LYP)
4H-tautomer
Methyl-1,2,4-triazole-3-carboxylate
(Predicted to be less stable)
DFT (B3LYP)
Note: The data presented are for analogous compounds and serve as an estimation for the tautomeric behavior of 1H-1,2,4-Triazole-3-methanamine.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of 1H-1,2,4-Triazole-3-methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between the 1H, 2H, and 4H tautomers.
Detailed Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of 1H-1,2,4-Triazole-3-methanamine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
Observe the chemical shifts and integration of the triazole ring proton (C5-H) and the methylene protons of the aminomethyl group. Different tautomers may give rise to distinct signals if their interconversion is slow on the NMR timescale.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.
Data Analysis:
Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment.
The relative integrals of signals corresponding to different tautomers in the ¹H NMR spectrum can be used to determine their population ratios in solution.
Table 2: Expected NMR Spectroscopic Features for Tautomer Identification
Nucleus
Expected Observation
¹H
The chemical shift of the C5-H proton is expected to be different for each tautomer. The N-H proton signal may be broad and its position solvent-dependent.
¹³C
The chemical shifts of the C3 and C5 carbons are highly sensitive to the position of the proton on the ring and can be used as a diagnostic tool.
¹⁵N
Direct ¹⁵N NMR or ¹H-¹⁵N HMBC experiments can provide unambiguous evidence for the location of the proton on the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and can help differentiate between tautomers, especially in the solid state. The N-H stretching and bending vibrations, as well as the triazole ring vibrations, are characteristic of each tautomeric form.
Detailed Protocol for FT-IR Analysis:
Sample Preparation:
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
Solution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, chloroform) that has transparent windows in the regions of interest.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
Look for characteristic N-H stretching bands in the 3100-3400 cm⁻¹ region.[5]
Analyze the fingerprint region (below 1600 cm⁻¹) for characteristic ring stretching and bending vibrations that differ between tautomers.[5]
Table 3: Expected IR Spectroscopic Features for Tautomer Identification
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance
N-H Stretch (ring)
3100 - 3300
The position and shape of this band can indicate the hydrogen bonding environment and the specific nitrogen atom to which the proton is attached.
N-H Bend (amino)
~1600 - 1650
Characteristic of the primary amine group.
C=N and N=N Stretch (ring)
1400 - 1600
The pattern of these bands in the fingerprint region is diagnostic of the specific tautomeric form of the triazole ring.[5]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the tautomeric form of a molecule in the solid state.[6] It provides a precise three-dimensional structure, revealing the exact positions of all atoms, including the hydrogen atom on the triazole ring.
Detailed Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth: Grow single crystals of 1H-1,2,4-Triazole-3-methanamine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The positions of the hydrogen atoms, particularly the one on the triazole ring, should be located from the difference electron density map and refined to confirm the tautomeric form.
Data Analysis: Analyze the bond lengths and angles within the triazole ring. The C-N and N-N bond lengths will be consistent with the determined tautomeric form.
Caption: Experimental workflow for tautomer identification.
Conclusion
The tautomerism of 1H-1,2,4-Triazole-3-methanamine is a critical aspect of its chemical nature, with significant implications for its use in drug discovery and development. While direct experimental data for this specific molecule is sparse, a robust understanding of its potential tautomeric forms can be extrapolated from the extensive research on analogous 1,2,4-triazole derivatives. This guide has outlined the likely 1H, 2H, and 4H tautomers and provided a comprehensive overview of the computational and experimental methodologies required for their definitive characterization. A combined approach, utilizing NMR and IR spectroscopy to probe the tautomeric equilibrium in solution and the solid state, alongside single-crystal X-ray diffraction for unambiguous solid-state structure determination, is essential. These experimental investigations, supported by quantum chemical calculations, will enable a complete understanding of the tautomeric landscape of 1H-1,2,4-Triazole-3-methanamine, facilitating its rational development in medicinal chemistry.
A Technical Guide to Commercially Available 1H-1,2,4-Triazole-3-methanamine for Researchers and Drug Development Professionals
Introduction: 1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a key heterocyclic building block in the field of medicinal chemistry. Its rigid triazole core, combined with a reactive pri...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a key heterocyclic building block in the field of medicinal chemistry. Its rigid triazole core, combined with a reactive primary amine, makes it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding with biological targets. This guide provides an in-depth overview of commercially available 1H-1,2,4-Triazole-3-methanamine, including supplier information, experimental protocols for its use, and a representative synthetic workflow.
Commercial Supplier Data
For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table summarizes commercially available 1H-1,2,4-Triazole-3-methanamine (CAS Number: 58502-29-7) from various suppliers.
Supplier
Catalog Number
Purity
Available Quantities
Price (USD)
Lead Time
A2B Chem
AG65929
97%
Custom Quantities
Inquiry Required
Inquiry Required
Angene International
AG00E7LP
>95%
1g, 5g, 10g, 25g, 100g, 500g
Inquiry Required
Inquiry Required
Sigma-Aldrich (Synthonix)
74692
95%
Custom Quantities
Inquiry Required
Inquiry Required
Note: Pricing and lead times are subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most up-to-date information.
1H-1,2,4-Triazole-3-methanamine is a versatile building block, with the primary amine serving as a key functional handle for derivatization. A common application is in the synthesis of amides, which are prevalent motifs in drug candidates. The following is a representative experimental protocol for the acylation of 1H-1,2,4-Triazole-3-methanamine.
Synthesis of N-((1H-1,2,4-triazol-3-yl)methyl)acetamide
This protocol describes a general procedure for the acylation of 1H-1,2,4-Triazole-3-methanamine with an acylating agent, such as acetic anhydride, to form the corresponding acetamide.
Materials:
1H-1,2,4-Triazole-3-methanamine
Acetic Anhydride
Pyridine (or another suitable base)
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-1,2,4-Triazole-3-methanamine (1.0 eq) in anhydrous dichloromethane. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-((1H-1,2,4-triazol-3-yl)methyl)acetamide.
Logical Relationships and Workflows
The utility of 1H-1,2,4-Triazole-3-methanamine as a synthetic building block can be visualized in a typical experimental workflow. The following diagram, generated using Graphviz, illustrates the logical steps from starting material to a derivatized product, a common process in drug discovery and development.
An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical data for 1H-1,2,4-Triazole-3-methanamine (CAS...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical data for 1H-1,2,4-Triazole-3-methanamine (CAS Number: 58502-29-7). The information herein is compiled for professionals in research and drug development who may be working with this compound. Given the limited availability of a complete safety data sheet for this specific molecule, this guide synthesizes data from various sources and includes information on related compounds for a broader understanding of its potential hazards and handling requirements.
Chemical and Physical Properties
1H-1,2,4-Triazole-3-methanamine is a heterocyclic compound with a molecular formula of C3H6N4.[1] Its structure features a 1,2,4-triazole ring substituted with a methanamine group. This and other computed properties are summarized in the table below.
Note: The toxicological properties of 1H-1,2,4-Triazole-3-methanamine have not been fully investigated. All handling should be performed with the assumption that the compound is hazardous.
Handling Precautions and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols should be followed when handling 1H-1,2,4-Triazole-3-methanamine. The following workflow outlines the recommended procedures for safe handling.
Caption: Workflow for Safe Handling of 1H-1,2,4-Triazole-3-methanamine.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
Caption: First Aid Procedures for Exposure to 1H-1,2,4-Triazole-3-methanamine.
Accidental Release Measures
In the event of a spill, follow these procedures:
Evacuate Personnel: Evacuate all non-essential personnel from the area.
Ensure Ventilation: Ensure adequate ventilation.
Personal Protection: Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
Containment: Prevent further leakage or spillage if it is safe to do so.
Clean-up:
For solid spills, carefully sweep up the material to avoid generating dust.
Place the swept material into a suitable, sealed container for disposal.
Clean the spill area with a suitable solvent or detergent and water.
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives
A representative, though not specific, protocol for the synthesis of a related compound, 3-amino-1,2,4-triazole, involves heating aminoguanidine bicarbonate with formic acid.[9] The product is then purified by recrystallization from ethanol.[9] Researchers planning to synthesize or work with 1H-1,2,4-Triazole-3-methanamine should consult the synthetic organic chemistry literature for detailed and validated procedures.
Storage and Stability
Store 1H-1,2,4-Triazole-3-methanamine in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. All chemical waste should be disposed of in accordance with local, regional, and national environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
This guide is intended to provide a summary of the available safety and handling information for 1H-1,2,4-Triazole-3-methanamine. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult all available safety information and exercise caution when handling this and any other chemical.
The Genesis of a Versatile Scaffold: A Technical Guide to the Historical Synthesis and Discovery of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 1,2,4-triazoles. This ubiquitous...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 1,2,4-triazoles. This ubiquitous heterocyclic scaffold is a cornerstone in modern medicinal chemistry and drug development, and understanding its foundational synthetic routes is crucial for contemporary researchers. This document details the seminal discoveries, key synthetic methodologies, and the evolution of our understanding of 1,2,4-triazole chemistry, supported by quantitative data, detailed experimental protocols, and logical diagrams.
The Dawn of 1,2,4-Triazole Chemistry: An Overview
The journey into the world of 1,2,4-triazoles began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin was the first to synthesize a derivative of this heterocyclic system, laying the groundwork for over a century of chemical exploration.[1] Early research primarily focused on elucidating the fundamental structure and reactivity of the 1,2,4-triazole ring. These pioneering studies established its aromatic character and its stability, hinting at its potential as a core scaffold in more complex molecules. The development of robust and reliable synthetic methods was paramount to unlocking the full potential of this versatile heterocycle.
Foundational Synthetic Methodologies
The expansion of 1,2,4-triazole chemistry was largely driven by the development of named reactions that provided access to a wide array of substituted derivatives. Two of the most significant early methods are the Pellizzari reaction and the Einhorn-Brunner reaction.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[2]
Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.
Pellizzari Reaction Mechanism
Quantitative Data: The traditional Pellizzari reaction often requires high temperatures and can result in modest yields. However, modern modifications, such as microwave-assisted synthesis, have been shown to significantly improve both reaction times and yields.
Amide
Acylhydrazide
Product
Reaction Conditions
Yield (%)
Benzamide
Benzoylhydrazide
3,5-Diphenyl-1,2,4-triazole
Conventional Heating (220-250°C, 2-4 h)
~60-70
Various
Various
Various
Microwave Irradiation (e.g., 150°C, 2 h)
Often >80
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Method)
Materials:
Benzamide (1.0 eq)
Benzoylhydrazide (1.0 eq)
Ethanol (for recrystallization)
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Procedure:
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
Heat the mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.
The crude solid is then triturated with ethanol to remove impurities.
The product is further purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner Reaction (1905, 1914)
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the condensation of diacylamines (imides) with hydrazines in the presence of an acid catalyst to form 1,2,4-triazoles.[2][3]
Mechanism: The reaction proceeds via the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps including dehydration and intramolecular cyclization to form the triazole ring.
Einhorn-Brunner Reaction Mechanism
Regioselectivity: A key feature of the Einhorn-Brunner reaction is the issue of regioselectivity when an unsymmetrical imide is used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. This generally means the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[4]
R¹ (from stronger acid)
R² (from weaker acid)
Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃
CH₃
> 95 : 5
CCl₃
Phenyl
> 90 : 10
p-NO₂-Phenyl
CH₃
~ 85 : 15
Phenyl
CH₃
~ 60 : 40
Experimental Protocol: General Procedure for a Regioselective Einhorn-Brunner Reaction
In a round-bottom flask, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
Heat the reaction mixture to reflux (approximately 110-120°C).
Monitor the reaction progress by TLC. Allow the reaction to proceed for 2-8 hours, or until the starting material is consumed.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water to precipitate the crude product.
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Dry the crude product. The regioisomeric ratio can be determined by ¹H NMR or LC-MS analysis.
The desired regioisomer can be purified by column chromatography or recrystallization.[4]
Evolution and Impact on Drug Discovery
The development of these fundamental synthetic routes paved the way for the exploration of 1,2,4-triazoles in various applications, most notably in medicinal chemistry. The unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made the 1,2,4-triazole ring a "privileged scaffold" in drug design.
A significant breakthrough came with the discovery of the antifungal properties of azole-containing compounds. The development of first-generation triazole antifungals, such as fluconazole and itraconazole, in the latter half of the 20th century, revolutionized the treatment of fungal infections. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Historical Timeline of 1,2,4-Triazole Synthesis and Drug Discovery
Conclusion
From its initial discovery in the late 19th century to its central role in modern drug development, the 1,2,4-triazole scaffold has had a profound impact on chemical and life sciences. The foundational synthetic methods developed by pioneers like Pellizzari, Einhorn, and Brunner, while sometimes harsh by modern standards, were instrumental in unlocking the potential of this versatile heterocycle. For contemporary researchers, a thorough understanding of these classical syntheses provides not only a historical perspective but also valuable insights into the fundamental reactivity and properties of 1,2,4-triazoles, which continue to be a fruitful area of research and development.
Unlocking the Therapeutic Potential of 1H-1,2,4-Triazole-3-methanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The 1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 1H-1,2,4-Triazole-3-methanamine derivatives have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. These derivatives have demonstrated potent anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
I. Biological Activities: A Quantitative Overview
The biological efficacy of 1H-1,2,4-Triazole-3-methanamine derivatives has been demonstrated across various therapeutic areas. The following tables summarize the quantitative data from several studies, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Table 1: Anticancer Activity of 1H-1,2,4-Triazole Derivatives
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
LC50: The median lethal concentration, the concentration of a substance that is lethal to 50% of a test population.
Table 3: Enzyme Inhibitory Activity of 1H-1,2,4-Triazole Derivatives
Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections provide methodologies for key experiments cited in the literature for 1H-1,2,4-Triazole-3-methanamine derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
1H-1,2,4-Triazole-3-methanamine derivatives (dissolved in a suitable solvent, e.g., DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well flat-bottom sterile culture plates
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the triazole derivatives in complete culture medium.
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution to each well.[2]
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium containing MTT from the wells.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement and Data Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][11]
Materials:
Bacterial or fungal strains of interest
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Microplate reader (optional, for spectrophotometric reading)
Procedure:
Preparation of Compound Dilutions:
Prepare a stock solution of the triazole derivative in a suitable solvent.
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
Inoculum Preparation:
From a fresh culture, prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation:
Add the standardized inoculum to each well containing the compound dilutions.
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.
III. Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams. The following section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows relevant to the study of 1H-1,2,4-Triazole-3-methanamine derivatives.
Signaling Pathways
1H-1,2,4-Triazole derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the EGFR and BRAF pathways.
Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-triazole derivatives.
Caption: The BRAF/MEK/ERK signaling cascade and potential inhibition by 1,2,4-triazole derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 1H-1,2,4-Triazole-3-methanamine derivatives.
Caption: General workflow for the synthesis of 1H-1,2,4-Triazole-3-methanamine derivatives.
Caption: Workflow for the biological evaluation of 1H-1,2,4-Triazole-3-methanamine derivatives.
1H-1,2,4-Triazole-3-methanamine: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction 1H-1,2,4-Triazole-3-methanamine is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of functionalized molecules. Its unique s...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1H-1,2,4-Triazole-3-methanamine is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of functionalized molecules. Its unique structure, featuring a reactive primary amine appended to a stable 1,2,4-triazole core, allows for diverse chemical modifications, leading to compounds with significant applications in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The aminomethyl group provides a convenient handle for introducing various substituents and for the construction of fused heterocyclic systems, enabling the exploration of vast chemical space in the quest for novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the use of 1H-1,2,4-Triazole-3-methanamine in the synthesis of Schiff bases and fused heterocyclic systems, which are key intermediates in the development of biologically active compounds.
Application I: Synthesis of Schiff Bases
The primary amine functionality of 1H-1,2,4-Triazole-3-methanamine readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These compounds are not only stable intermediates but also exhibit a range of biological activities themselves.[3][4] The imine bond can be further reduced to afford stable secondary amines or utilized in cyclization reactions to generate more complex heterocyclic scaffolds.
General Experimental Protocol: Synthesis of N-((1H-1,2,4-triazol-3-yl)methyl)imines
A general procedure for the synthesis of Schiff bases from 1H-1,2,4-Triazole-3-methanamine involves the acid-catalyzed condensation with a carbonyl compound.[5]
Reaction Scheme:
Materials:
1H-1,2,4-Triazole-3-methanamine
Substituted aldehyde or ketone
Absolute ethanol or methanol
Glacial acetic acid (catalyst)
Procedure:
In a round-bottom flask, dissolve 1H-1,2,4-Triazole-3-methanamine (1.0 eq.) in absolute ethanol or methanol.
Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
If no precipitate forms, the solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Note: The data presented is representative and based on general procedures for analogous compounds. Actual yields and melting points may vary.
Visualization of the Synthetic Workflow:
Workflow for Schiff Base Synthesis
Application II: Synthesis of Fused Heterocyclic Systems (Triazolo[1,5-a]pyrimidines)
1H-1,2,4-Triazole-3-methanamine is a key precursor for the synthesis of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, making them potential enzyme inhibitors.[6] The synthesis typically involves the cyclocondensation of the aminomethyl-triazole with a 1,3-dicarbonyl compound or its equivalent.
General Experimental Protocol: Synthesis of 6-substituted-4-((1H-1,2,4-triazol-3-yl)methyl)aminopyrimidin-5-yl derivatives
This protocol describes a plausible route for the synthesis of triazolopyrimidine derivatives, adapted from procedures for related aminotriazoles.[6]
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like Dowtherm A)
Base (e.g., piperidine, potassium carbonate) - optional, depending on the substrate
Procedure:
A mixture of 1H-1,2,4-Triazole-3-methanamine (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.2 eq.) is prepared in a suitable solvent in a round-bottom flask.
A catalytic amount of a base, such as piperidine, may be added if required.
The reaction mixture is heated to reflux for 6-24 hours, with progress monitored by TLC.
After cooling, the solvent is removed under reduced pressure.
The residue is triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.
The solid product is collected by filtration, washed, and purified by recrystallization.
Note: This data is illustrative and based on reactions with analogous aminotriazoles. Optimization of reaction conditions is likely necessary for 1H-1,2,4-Triazole-3-methanamine.
Visualization of the Synthetic Workflow:
Workflow for Triazolopyrimidine Synthesis
Biological Significance and Signaling Pathway Visualization
Derivatives of 1,2,4-triazoles are known to interact with various biological targets. For instance, certain triazole-containing compounds have been identified as inhibitors of key signaling proteins involved in cancer progression, such as STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the STAT3 signaling pathway can lead to the downregulation of genes involved in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.
Visualization of a Representative Signaling Pathway:
The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the potential point of intervention for a hypothetical inhibitor derived from 1H-1,2,4-Triazole-3-methanamine.
Medicinal Chemistry Applications of 1H-1,2,4-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1] The unique electronic and structural features of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a privileged pharmacophore in drug design. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive derivatives based on the 1,2,4-triazole framework. While specific data for 1H-1,2,4-Triazole-3-methanamine is limited in the reviewed literature, the methodologies and applications presented herein for analogous 1,2,4-triazole derivatives serve as a comprehensive guide for the exploration of its potential in drug discovery.
I. Synthetic Applications and Key Derivatives
The aminomethyl group at the 3-position of 1H-1,2,4-Triazole-3-methanamine offers a versatile handle for the synthesis of a diverse library of derivatives. Key reaction types include the formation of Schiff bases, amides, and sulfonamides, as well as its use as a building block for more complex heterocyclic systems.
Synthesis of Schiff Base Derivatives
The reaction of the primary amine of 1H-1,2,4-Triazole-3-methanamine with various aromatic and heteroaromatic aldehydes yields Schiff bases, which are known to possess a broad range of biological activities.[2][3]
General Synthetic Workflow:
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base [2]
Dissolution: Dissolve 10 mmol of 1H-1,2,4-Triazole-3-methanamine in 50 mL of absolute ethanol in a round-bottom flask.
Addition of Aldehyde: To this solution, add 10 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
Filtration and Washing: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.
Drying: Dry the purified product in a vacuum oven at 60°C.
Characterization: Characterize the synthesized Schiff base using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
II. Biological Applications and Quantitative Data
Derivatives of 1,2,4-triazoles have demonstrated significant potential in various therapeutic areas. The following sections summarize key biological activities and present quantitative data for representative compounds.
Antimicrobial Activity
Many 1,2,4-triazole derivatives, particularly Schiff bases and thio-substituted analogs, exhibit potent antibacterial and antifungal activity.[1][2] The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazole Derivatives against Bacterial Strains [1]
Compound ID
R-group on Phenyl Ring
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. P. aeruginosa
46a
4-Chloro
3.125
6.25
6.25
46b
4-Nitro
3.125
12.5
12.5
47a
2,4-Dichloro
3.125
3.125
6.25
47d
4-Methoxy
3.125
6.25
12.5
Ceftriaxone
(Standard)
3.125
6.25
12.5
Table 2: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazole Derivatives against Fungal Strains [1]
Compound ID
R-group on Phenyl Ring
MIC (µg/mL) vs. C. albicans
46a
4-Chloro
6.25
46b
4-Nitro
12.5
47a
2,4-Dichloro
6.25
47d
4-Methoxy
3.125
Fluconazole
(Standard)
6.25
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [4]
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a density of approximately 1.5 x 10⁸ CFU/mL.
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the compounds with the appropriate broth to obtain a range of concentrations.
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (broth with inoculum) and negative controls (broth only).
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Certain 1,2,4-triazole derivatives have been shown to possess significant anticancer activity, often through the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) or signaling pathways like the one involving the STAT3 enzyme.[5]
Table 3: In Vitro Cytotoxic Activity (IC₅₀) of Representative 1,2,4-Triazole Derivatives [6]
Compound ID
R¹
R²
IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
IC₅₀ (µM) vs. Hela (Cervical Cancer)
IC₅₀ (µM) vs. A549 (Lung Cancer)
10a
H
4-Cl
1.9 ± 0.1
2.3 ± 0.2
3.1 ± 0.3
10c
H
4-F
2.5 ± 0.2
3.1 ± 0.3
4.5 ± 0.4
10f
Ph
H
3.8 ± 0.3
4.9 ± 0.4
6.2 ± 0.5
Doxorubicin
(Standard)
0.8 ± 0.05
1.1 ± 0.08
1.5 ± 0.1
Signaling Pathway: STAT3 Inhibition
Caption: Potential mechanism of action for anticancer 1,2,4-triazole derivatives via inhibition of the JAK-STAT3 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity [6]
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
III. Conclusion
The 1,2,4-triazole nucleus remains a highly valuable scaffold in the design and development of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented here for various 1,2,4-triazole derivatives provide a solid foundation for researchers to explore the potential of 1H-1,2,4-Triazole-3-methanamine and its analogs in the quest for novel and effective drugs. Further investigation into the structure-activity relationships of derivatives synthesized from this specific starting material is warranted to unlock its full therapeutic potential.
Application Notes and Protocols: 1H-1,2,4-Triazole-3-methanamine in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 1H-1,2,4-triazole-3-methanamine as a key building block in the developm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1H-1,2,4-triazole-3-methanamine as a key building block in the development of novel antifungal agents. The protocols detailed below are representative methods for the synthesis of Schiff base and amide derivatives, which are common strategies for elaborating this versatile scaffold.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous clinically significant antifungal drugs.[1] Its presence is critical for the mechanism of action, which primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and cell death. 1H-1,2,4-Triazole-3-methanamine offers a valuable starting material for the synthesis of new antifungal candidates, providing a reactive primary amine handle for diverse chemical modifications. The exploration of derivatives of this compound is a promising avenue for the discovery of new antifungals with improved efficacy, broader spectrum of activity, and reduced susceptibility to resistance.
Signaling Pathway: Mechanism of Action of Triazole Antifungals
The primary target of triazole antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of triazole antifungal agents.
Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
The following tables summarize the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antifungal Activity of 1,2,4-Triazole Schiff Base Derivatives
The following are representative protocols for the synthesis of antifungal agents derived from 1H-1,2,4-triazole-3-methanamine.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the condensation of 1H-1,2,4-triazole-3-methanamine with a substituted aromatic aldehyde to form a Schiff base.
Caption: Experimental workflow for Schiff base synthesis.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Triethylamine
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Sodium sulfate (anhydrous)
Rotary evaporator
Silica gel for column chromatography
Procedure:
Dissolve 1H-1,2,4-triazole-3-methanamine (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.
Add triethylamine (1.1 equivalents) to the solution to act as a base.
Cool the reaction mixture to 0°C using an ice bath.
Dissolve the desired acyl chloride (1 equivalent) in a small amount of anhydrous THF or DCM and add it dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction progress by TLC.
Once the reaction is complete, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for 1H-1,2,4-Triazole-3-methanamine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 1H-1,2,4-Triazole-3-methanamine is a versatile heterocyclic ligand in coordination chemistry. Its structure, featuring a triazole ring and an a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-Triazole-3-methanamine is a versatile heterocyclic ligand in coordination chemistry. Its structure, featuring a triazole ring and an aminomethyl group, offers multiple coordination sites for metal ions, making it a valuable building block for the synthesis of diverse coordination complexes. The resulting metal complexes of 1,2,4-triazole derivatives have garnered significant interest due to their wide range of applications in catalysis, materials science, and particularly in medicinal chemistry as potential therapeutic agents.[1][2]
The 1,2,4-triazole nucleus is a key pharmacophore in numerous clinically used drugs.[3] Metal complexes derived from 1,2,4-triazole ligands often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation theory.[1][4] These complexes have demonstrated potential as anticancer, antifungal, antibacterial, and antiviral agents.[2][5] The coordination of the triazole ligand to a metal center can influence the therapeutic efficacy and selectivity of the resulting complex.
This document provides detailed application notes and generalized experimental protocols for the use of 1H-1,2,4-Triazole-3-methanamine as a ligand in the synthesis of coordination complexes, with a focus on their potential biological applications. The protocols and data presented are based on established methodologies for closely related 1,2,4-triazole derivatives due to the limited availability of specific experimental data for 1H-1,2,4-Triazole-3-methanamine in the current literature.
Application Notes
1. Coordination Behavior:
1H-1,2,4-Triazole-3-methanamine can act as a versatile ligand, coordinating to metal ions in several modes:
Monodentate Coordination: Through one of the nitrogen atoms of the triazole ring (typically N4) or the nitrogen atom of the exocyclic aminomethyl group.
Bidentate Chelation: Involving the N4 atom of the triazole ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring.[6]
Bridging Ligand: The triazole ring can bridge two metal centers, with coordination occurring through the N1 and N2 atoms.[7]
The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of counter-ions.
2. Potential Applications:
Anticancer Agents: Metal complexes of 1,2,4-triazole derivatives have shown significant potential as anticancer agents.[1] Their proposed mechanisms of action include the inhibition of key enzymes like kinases, carbonic anhydrases, and topoisomerases, as well as the induction of apoptosis.[8] The coordination of the metal ion can enhance the cytotoxic activity of the triazole ligand.
Antimicrobial Agents: The triazole scaffold is a well-known pharmacophore in antifungal drugs.[3] Coordination complexes of 1H-1,2,4-Triazole-3-methanamine and its derivatives are expected to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5]
Catalysis: Transition metal complexes of 1,2,4-triazoles have been explored as catalysts in various organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination complexes of 1H-1,2,4-Triazole-3-methanamine with transition metals, such as copper(II). These protocols are based on established procedures for similar aminomethyl-triazole ligands.
Protocol 1: General Synthesis of a Metal(II) Complex of 1H-1,2,4-Triazole-3-methanamine
Materials:
1H-1,2,4-Triazole-3-methanamine
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)
Methanol or Ethanol
Deionized water
Procedure:
Dissolve 1H-1,2,4-Triazole-3-methanamine (2 mmol) in methanol (20 mL).
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL) or a minimal amount of deionized water.
Slowly add the metal salt solution to the ligand solution with constant stirring.
The reaction mixture is then refluxed for 2-4 hours.
Allow the solution to cool to room temperature. The formation of a precipitate may be observed.
If no precipitate forms, the solvent volume can be reduced by slow evaporation.
The resulting solid is collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Synthesized Complex
The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.
Elemental Analysis (CHN): To determine the empirical formula of the complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H and C=N groups upon complexation indicates their involvement in coordination.
UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion in the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed information about the structure of the ligand in the coordination sphere.
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and the coordination geometry.
Data Presentation
The following tables summarize typical quantitative data that would be collected for the synthesis and characterization of a coordination complex of 1H-1,2,4-Triazole-3-methanamine.
Table 1: Physicochemical and Analytical Data for a Hypothetical Copper(II) Complex
Compound
Formula
Formula Weight ( g/mol )
Color
Yield (%)
Melting Point (°C)
Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand
C₃H₆N₄
98.11
White
-
>200
-
[Cu(C₃H₅N₄)₂Cl₂]
C₆H₁₀Cl₂CuN₈
328.64
Blue
75
>300 (decomposes)
15
Table 2: Key FT-IR Spectral Data (cm⁻¹) for the Ligand and a Hypothetical Copper(II) Complex
Compound
ν(N-H) amine
ν(N-H) triazole
ν(C=N) triazole
ν(M-N)
Ligand
3280, 3150
3050
1640
-
[Cu(C₃H₅N₄)₂Cl₂]
3250, 3120
3030
1625
450
Table 3: ¹H NMR Spectral Data (δ, ppm) for the Ligand and a Hypothetical Diamagnetic Zinc(II) Complex in DMSO-d₆
Compound
-CH₂-
Triazole-H
-NH₂
Triazole-NH
Ligand
3.85 (s)
8.10 (s)
2.50 (br s)
12.50 (br s)
[Zn(C₃H₅N₄)₂(NO₃)₂]
4.10 (s)
8.35 (s)
3.10 (br s)
12.80 (br s)
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of metal complexes of 1H-1,2,4-Triazole-3-methanamine.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action of a 1H-1,2,4-Triazole-3-methanamine metal complex.
Application Notes and Protocols for Enzyme Inhibition Assays of 1H-1,2,4-Triazole-3-methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for determining the inhibitory activity of 1H-1,2,4-triazole-3-methanamine derivatives against several ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the inhibitory activity of 1H-1,2,4-triazole-3-methanamine derivatives against several key enzymes. The described methods are robust and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Introduction
1H-1,2,4-triazole-3-methanamine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including enzyme inhibition. Their ability to interact with the active sites of various enzymes makes them attractive candidates for the development of new therapeutic agents. This document outlines the experimental procedures for evaluating the inhibitory potential of these derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and carbonic anhydrase (CA).
Data Presentation: Inhibitory Activities of 1,2,4-Triazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 1,2,4-triazole derivatives against various enzymes.
Compound ID
Target Enzyme
IC₅₀ (µM)
Reference Compound
IC₅₀ (µM)
Series A: Triazole-Azinane Hybrids
12d
Acetylcholinesterase (AChE)
0.73 ± 0.54
Tacrine
-
12m
Acetylcholinesterase (AChE)
0.017 ± 0.53
Tacrine
-
12a-o (general)
α-Glucosidase
More active than acarbose
Acarbose
375.82 ± 1.76
12m
α-Glucosidase
36.74 ± 1.24
Acarbose
375.82 ± 1.76
12d
Urease
19.35 ± 1.28
Thiourea
-
12d
Butyrylcholinesterase (BChE)
0.038 ± 0.50
Tacrine
-
Series B: Triazole-Schiff Base Derivatives
4i
Urease
5.68 ± 1.66
Thiourea
21.37 ± 1.76
4o
Urease
7.11 ± 1.24
Thiourea
21.37 ± 1.76
Series C: Triazolothiadiazoles/Triazolothiadiazines
5k
Urease
3.33 ± 0.11
Thiourea
22.45 ± 0.30
5e
Urease
3.51 ± 0.49
Thiourea
22.45 ± 0.30
Series D: 1H-1,2,3-Triazole Analogs
7b
Carbonic Anhydrase II
13.8 ± 0.63
Acetazolamide
18.2 ± 0.23
9e
Carbonic Anhydrase II
18.1 ± 1.31
Acetazolamide
18.2 ± 0.23
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases based on the rate of formation of a yellow-colored product. The enzyme hydrolyzes a thiocholine substrate to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[1]
Materials and Reagents:
Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum.
0.1 M Phosphate Buffer (pH 8.0).
10 mM DTNB solution in phosphate buffer.
14 mM Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE solution in deionized water (prepare fresh).
Test compounds (1H-1,2,4-triazole-3-methanamine derivatives) dissolved in a suitable solvent (e.g., DMSO).
Positive control: Eserine or Tacrine.
96-well clear, flat-bottom microplate.
Microplate reader capable of kinetic measurements at 412 nm.
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
Reaction Initiation: To initiate the reaction, add 10 µL of the substrate solution (ATCI or BTCI) to all wells. The final volume in each well should be 180 µL.
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Cholinesterase Inhibition Assay.
α-Glucosidase Inhibition Assay
This assay determines the ability of the test compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[2] The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.
Materials and Reagents:
α-Glucosidase from Saccharomyces cerevisiae.
0.1 M Phosphate Buffer (pH 6.8).
5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.
Test compounds (1H-1,2,4-triazole-3-methanamine derivatives) dissolved in a suitable solvent (e.g., DMSO).
Positive control: Acarbose.
Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.
96-well clear, flat-bottom microplate.
Microplate reader capable of endpoint measurements at 405 nm.
Procedure:
Plate Setup:
Blank: 100 µL Phosphate Buffer.
Control (100% activity): 50 µL Phosphate Buffer + 10 µL α-glucosidase solution + 20 µL solvent for the test compound.
Test Sample (with inhibitor): 50 µL Phosphate Buffer + 10 µL α-glucosidase solution + 20 µL test compound solution at various concentrations.
Pre-incubation: Add the buffer, enzyme solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 37°C.
Reaction Initiation: Add 20 µL of pNPG solution to all wells except the blank. Incubate for 20 minutes at 37°C.[3]
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution to all wells.
Measurement: Measure the absorbance at 405 nm.
Data Analysis:
Subtract the absorbance of the blank from all readings.
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for α-Glucosidase Inhibition Assay.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea. The ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which is measured spectrophotometrically.[4]
Materials and Reagents:
Urease from Jack bean.
Phosphate buffer (e.g., 100 mM, pH 7.4).
Urea solution (e.g., 10 mM).
Test compounds (1H-1,2,4-triazole-3-methanamine derivatives) dissolved in a suitable solvent (e.g., DMSO).
Microplate reader capable of endpoint measurements at 630 nm.
Procedure:
Plate Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
Add 25 µL of the urease solution to each well.
Incubate the plate at 37°C for 30 minutes.
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
Incubate the plate at 37°C for 30 minutes.
Color Development: Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
Incubate the plate at 37°C for 50 minutes for color development.
Measurement: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis:
Use a reaction mixture without the inhibitor as a negative control.
Calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for Urease Inhibition Assay.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), monitored at 400-405 nm.[5]
Materials and Reagents:
Carbonic Anhydrase (human or bovine erythrocyte).
50 mM Tris-HCl buffer (pH 7.5).
3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).
Test compounds (1H-1,2,4-triazole-3-methanamine derivatives) dissolved in DMSO.
Positive control: Acetazolamide.
96-well clear, flat-bottom microplate.
Microplate reader capable of kinetic measurements at 400-405 nm.
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
Enzyme-Inhibitor Pre-incubation: Add the assay buffer and inhibitor/DMSO to the appropriate wells. Then add the CA working solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes.[5]
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]
Data Analysis:
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for Carbonic Anhydrase Inhibition Assay.
Signaling Pathways and Enzyme Function
Cholinergic Signaling Pathway
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system. They are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.[6][7] Inhibition of these enzymes leads to an accumulation of ACh, enhancing cholinergic transmission. This is a therapeutic strategy for conditions like Alzheimer's disease.[7]
Role of AChE/BChE in Cholinergic Signaling.
Carbohydrate Metabolism and α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates and disaccharides into monosaccharides, primarily glucose, which can then be absorbed into the bloodstream.[2] Inhibition of α-glucosidase slows down carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes.[8]
Role of α-Glucosidase in Carbohydrate Metabolism.
Urease and its Role in Pathogenesis
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[9] In certain pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor. The production of ammonia neutralizes the acidic environment of the stomach, allowing the bacteria to colonize and survive.[10] Urease inhibitors can therefore be considered as potential therapeutic agents against such infections.
Role of Urease in Bacterial Pathogenesis.
Carbonic Anhydrase and Physiological pH Regulation
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[11] This reaction is fundamental to numerous physiological processes, including respiration (CO₂ transport in the blood) and the maintenance of acid-base balance in various tissues.[12] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy.
Application Notes and Protocols for 1H-1,2,4-Triazole-3-methanamine in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of the 1H-1,2,4-triazole-3-methanamine scaffold in the design and synthesis of n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1H-1,2,4-triazole-3-methanamine scaffold in the design and synthesis of novel anticancer agents. The following sections detail the rationale behind targeting this heterocyclic system, summarize its demonstrated efficacy against various cancer cell lines, and provide detailed protocols for the synthesis of key derivatives and the evaluation of their biological activity.
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding as both a donor and acceptor.[1] Its polar nature can also enhance the solubility of drug candidates.[2] These characteristics have led to the incorporation of the 1,2,4-triazole moiety into several FDA-approved anticancer drugs, such as letrozole and anastrozole.[2] Derivatives of 1H-1,2,4-triazole-3-methanamine, in particular, have shown significant promise as anticancer agents by targeting a variety of biological pathways crucial for cancer cell proliferation and survival.
Mechanisms of Action
1,2,4-Triazole derivatives exert their anticancer effects through diverse mechanisms, including:
Enzyme Inhibition: A primary mode of action is the inhibition of kinases involved in cancer signaling pathways. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase.[3][4] By blocking the activity of these enzymes, these compounds can halt the signaling cascades that drive tumor growth and angiogenesis.
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to interfere with the dynamics of microtubule assembly.[3] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Induction of Apoptosis: Many 1,2,4-triazole compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[5] This can be triggered through various intrinsic and extrinsic pathways, often as a downstream consequence of enzyme inhibition or cell cycle arrest.
Aromatase Inhibition: Some derivatives act as aromatase inhibitors, blocking the synthesis of estrogen, which is a key driver in hormone-dependent breast cancers.[6]
Summary of Anticancer Activity
The following tables summarize the in vitro cytotoxicity of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines
Protocol 1: General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
This protocol describes a general method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are common precursors for more complex derivatives.
Materials:
Appropriate acid hydrazide
Appropriate isothiocyanate
Ethanol
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Reflux apparatus
Magnetic stirrer with hotplate
Filtration apparatus
Procedure:
Synthesis of Thiosemicarbazide Intermediate:
Dissolve the acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
Add the isothiocyanate (1 equivalent) to the solution.
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Cyclization to 1,2,4-Triazole-3-thiol:
Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of NaOH (e.g., 2 M).
Reflux the mixture for 4-6 hours.
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
Acidify the filtrate with dilute HCl to a pH of approximately 5-6.
The precipitated 1,2,4-triazole-3-thiol is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of the synthesized 1,2,4-triazole derivatives on cancer cell lines.
Materials:
Human cancer cell lines (e.g., A549, MCF-7, Hela)
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
Synthesized 1,2,4-triazole compounds
Doxorubicin or Cisplatin (positive control)
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
96-well microplates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Harvest exponentially growing cells and perform a cell count.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates overnight to allow for cell attachment.
Compound Treatment:
Prepare stock solutions of the test compounds and the positive control in DMSO.
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
Incubate the plates for 48-72 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plates for an additional 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plates for 15 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Analysis of Apoptosis by Western Blotting
This protocol outlines the detection of key apoptotic marker proteins to investigate the mechanism of cell death induced by 1,2,4-triazole derivatives.
Materials:
Cancer cells treated with the test compound
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Harvest the cells and wash with ice-cold PBS.
Lyse the cells with RIPA buffer on ice for 30 minutes.
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein extract.
Protein Quantification:
Determine the protein concentration of each lysate using the BCA protein assay.
SDS-PAGE and Protein Transfer:
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
Boil the samples at 95°C for 5 minutes.
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis:
Incubate the membrane with the ECL detection reagent.
Visualize the protein bands using an imaging system.
Analyze the band intensities relative to the loading control (e.g., β-actin) to determine the changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
Protocol 4: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of 1,2,4-triazole derivatives against specific kinases like EGFR or VEGFR-2. Commercially available kinase assay kits are often used for this purpose.
Materials:
Recombinant human kinase (e.g., EGFR, VEGFR-2)
Kinase-specific substrate (e.g., a synthetic peptide)
ATP
Kinase assay buffer
Test compounds
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96-well plates
Luminometer
Procedure:
Reagent Preparation:
Prepare serial dilutions of the test compounds in the appropriate buffer.
Prepare a master mix containing the kinase, substrate, and buffer.
Kinase Reaction:
Add the test compound dilutions to the wells of the 96-well plate.
Add the master mix to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Analysis:
Measure the luminescence using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Tubulin Polymerization Assay
This protocol is for evaluating the effect of 1,2,4-triazole derivatives on tubulin polymerization in vitro.
Materials:
Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)
Test compounds
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
96-well, clear bottom plates
Spectrophotometer with temperature control (37°C)
Procedure:
Reagent Preparation:
Reconstitute the tubulin in the general tubulin buffer on ice.
Prepare a reaction mixture containing tubulin, GTP, and any necessary co-factors as per the kit instructions.
Prepare serial dilutions of the test compounds and controls.
Assay Setup:
Pre-warm the spectrophotometer to 37°C.
In a 96-well plate on ice, add the test compounds to the respective wells.
Add the tubulin reaction mixture to each well.
Measurement of Polymerization:
Immediately place the plate in the pre-warmed spectrophotometer.
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
Data Analysis:
Plot the absorbance versus time for each concentration of the test compound.
Analyze the polymerization curves to determine the effect on the rate and extent of tubulin polymerization. Compare the results to the controls to classify the compound as an inhibitor or promoter of tubulin polymerization and to determine its potency.
Application Notes and Protocols for the Derivatization of 1H-1,2,4-Triazole-3-methanamine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The derivatization of this heterocyclic motif is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the derivatization of 1H-1,2,4-triazole-3-methanamine, a versatile building block for generating compound libraries for structure-activity relationship (SAR) studies. The primary amine handle of this starting material allows for a variety of chemical modifications, principally through N-acylation and reductive amination, to explore the chemical space around the triazole core.
Core Derivatization Strategies
The primary amino group of 1H-1,2,4-triazole-3-methanamine is a nucleophilic center that can readily undergo reactions with electrophilic partners. The two main strategies for its derivatization are:
N-acylation: Formation of an amide bond by reacting the amine with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides). This introduces a carbonyl group and allows for the exploration of a wide range of substituents.
Reductive Amination: Reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary amine. This method is highly effective for introducing diverse alkyl and aryl substituents.[4][5]
These two strategies allow for the systematic modification of the substituent (R group) attached to the methanamine nitrogen, enabling a thorough investigation of how changes in steric and electronic properties of the R group affect biological activity.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables present hypothetical, yet representative, quantitative data for two series of 1H-1,2,4-triazole-3-methanamine derivatives. This data is intended to illustrate how SAR data for such compounds would be structured for easy comparison. The biological activities are based on known activities of other 1,2,4-triazole derivatives.[6][7]
Table 1: Anticancer Activity of N-Acyl-1H-1,2,4-triazole-3-methanamine Derivatives
Compound ID
R Group (Acyl Moiety)
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. A549
1a
Benzoyl
15.2
22.5
1b
4-Chlorobenzoyl
8.7
12.1
1c
4-Methoxybenzoyl
25.1
35.8
1d
2-Naphthoyl
5.4
8.9
1e
Cyclohexanecarbonyl
45.6
60.2
IC₅₀: Half maximal inhibitory concentration. MCF-7: Human breast adenocarcinoma cell line. A549: Human lung carcinoma cell line.
Table 2: Antibacterial Activity of N-Alkyl-1H-1,2,4-triazole-3-methanamine Derivatives
Compound ID
R Group (Alkyl Moiety)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
2a
Benzyl
32
64
2b
4-Chlorobenzyl
16
32
2c
4-Nitrobenzyl
8
16
2d
2-Phenylethyl
64
>128
2e
Cyclohexylmethyl
128
>128
MIC: Minimum inhibitory concentration. S. aureus: Staphylococcus aureus (Gram-positive). E. coli: Escherichia coli (Gram-negative).
Experimental Protocols
Protocol 1: General Procedure for N-acylation of 1H-1,2,4-Triazole-3-methanamine
This protocol describes a general method for the synthesis of N-acyl derivatives of 1H-1,2,4-triazole-3-methanamine using an acyl chloride.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask, dissolve 1H-1,2,4-triazole-3-methanamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
Cool the stirred solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination of 1H-1,2,4-Triazole-3-methanamine
This protocol outlines a one-pot method for the synthesis of N-alkyl derivatives via reductive amination.[5][8]
Materials:
1H-1,2,4-triazole-3-methanamine
Aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equivalent)
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)[9]
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Rotary evaporator
Procedure:
To a round-bottom flask, add 1H-1,2,4-triazole-3-methanamine (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in anhydrous 1,2-dichloroethane.
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated triazole derivative.
Application Notes and Protocols for the In Vitro and In Vivo Evaluation of 1H-1,2,4-Triazole-3-methanamine Analogs as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals. Introduction: The 1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Analogs of 1H-1,2,4-triazole-3-methanamine are of particular interest for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis. This document provides detailed application notes and experimental protocols for the comprehensive in vitro and in vivo evaluation of these analogs. The following protocols and data are based on studies of closely related 4,5-disubstituted-4H-1,2,4-triazol-3-amine analogs, which are expected to have similar biological activities and can serve as a valuable reference for the evaluation of 1H-1,2,4-triazole-3-methanamine derivatives.
Data Presentation
In Vitro Anticancer Activity
The in vitro cytotoxic activity of 1H-1,2,4-triazole-3-methanamine analogs is a critical initial assessment of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies. The following table summarizes the IC50 values for a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine analogs against various human lung cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Analogs against Human Lung Cancer Cell Lines.
Compound ID
R1
R2
A549
NCI-H460
NCI-H23
BCTA
4-Cl-Ph
4-Cl-Ph
1.09
2.01
3.28
Analog 2
4-Br-Ph
4-Cl-Ph
8.52
10.34
12.51
Analog 3
4-F-Ph
4-Cl-Ph
15.78
18.23
20.11
Analog 4
Ph
4-Cl-Ph
9.76
11.45
13.89
5-Fluorouracil
-
-
>50
>50
>50
Data is representative of findings for closely related 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine analogs. BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) was identified as a particularly potent analog.[1][2]
In Vivo Antitumor Efficacy (Representative Data)
In vivo studies are essential to evaluate the therapeutic potential of lead compounds in a whole-organism setting. The following table presents representative data from an Ehrlich Ascites Carcinoma (EAC) mouse model treated with 1,2,4-triazole derivatives.
Table 2: In Vivo Antitumor Activity of Representative 1,2,4-Triazole Analogs in an Ehrlich Ascites Carcinoma (EAC) Mouse Model.
Treatment Group
Dose (mg/kg)
Mean Survival Time (Days)
Increase in Lifespan (%)
Control (EAC)
-
18.5 ± 0.5
-
5-Fluorouracil
20
32.0 ± 1.2
72.9
Triazole Analog A
50
28.5 ± 1.0
54.0
Triazole Analog B
100
30.2 ± 1.1
63.2
This data is illustrative and based on studies of the broader class of 1,2,4-triazole derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Cancer cell lines (e.g., A549, NCI-H460, NCI-H23)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
1H-1,2,4-Triazole-3-methanamine analogs (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
96-well plates
Microplate reader
Protocol:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the triazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol describes the evaluation of antitumor efficacy in a subcutaneous xenograft model in immunodeficient mice.
Materials:
Immunodeficient mice (e.g., BALB/c nude mice)
Human cancer cells (e.g., A549)
1H-1,2,4-Triazole-3-methanamine analog formulation
Standard anticancer drug (e.g., 5-Fluorouracil)
Calipers
Sterile PBS
Protocol:
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ A549 cells in 100 µL of sterile PBS into the right flank of each mouse.
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Treatment Administration: Administer the triazole analog (e.g., 50 mg/kg, intraperitoneally or orally) and the standard drug daily or on a specified schedule. The control group should receive the vehicle.
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.
Body Weight Monitoring: Record the body weight of the mice every 2-3 days as an indicator of toxicity.
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and photograph them.
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the evaluation of 1H-1,2,4-Triazole-3-methanamine analogs.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by 1H-1,2,4-triazole-3-methanamine analogs.[1][2]
Application Notes and Protocols: 1H-1,2,4-Triazole-3-methanamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. While the d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-Triazole-3-methanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. While the direct application of 1H-1,2,4-Triazole-3-methanamine as a component within click chemistry reactions is not prominently described in the current literature, the triazole core is a hallmark of the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This document clarifies the relationship between triazole-methanamine structures and click chemistry, providing a detailed protocol for the synthesis of a closely related isomer, (1H-1,2,3-triazol-4-yl)methanamine, using this powerful synthetic method.
Clarification on the Role in Click Chemistry
Current scientific literature does not indicate a primary role for 1H-1,2,4-Triazole-3-methanamine as a catalyst, ligand, or reactive partner (i.e., containing an azide or alkyne) in click chemistry reactions. Instead, the significance of click chemistry in this context lies in its utility for the efficient synthesis of the triazole ring system itself. The following sections detail the synthesis of a triazole-methanamine scaffold, illustrating how click chemistry is employed to construct this important chemical motif.
Synthesis of a Triazole-Methanamine Scaffold via CuAAC
The following protocol describes a general and highly efficient method for the synthesis of (1H-1,2,3-triazol-4-yl)methanamine, an isomer of the topic compound, through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] This reaction joins an organic azide with a protected propargylamine to form the stable 1,2,3-triazole ring.[1]
Experimental Protocol: Synthesis of N-Boc-(1H-1,2,3-triazol-4-yl)methanamine
This procedure outlines the synthesis of the Boc-protected version of the target scaffold, which can then be deprotected to yield the primary amine.[1]
Materials:
Organic azide (e.g., benzyl azide)
N-Boc-propargylamine
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
Dimethyl Sulfoxide (DMSO)
Deionized Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Standard laboratory glassware
Rotary evaporator
Apparatus for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and N-Boc-propargylamine (1.1 equivalents) in a 1:1 mixture of DMSO and deionized water.
Catalyst and Reductant Preparation:
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in a minimal amount of deionized water.
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in a minimal amount of deionized water.
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1]
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours.[1]
Workup:
Upon completion, dilute the reaction mixture with deionized water.
Extract the product with ethyl acetate three times.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography.
Deprotection (Optional): The Boc-protecting group can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final (1H-1,2,3-triazol-4-yl)methanamine product.[1]
Technical Support Center: Synthesis of 1H-1,2,4-Triazole-3-methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1H-1,2,4-Triazole-3-methanami...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1H-1,2,4-Triazole-3-methanamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1H-1,2,4-Triazole-3-methanamine, focusing on a common synthetic route involving the formation and subsequent reduction of a nitrile intermediate.
Problem ID
Issue
Potential Causes
Suggested Solutions
YLD-001
Low or no yield of 1H-1,2,4-triazole-3-carbonitrile (Intermediate)
- Incomplete reaction of starting materials (e.g., amidine and a hydrazine derivative).- Suboptimal reaction temperature.- Incorrect solvent choice, affecting solubility of reactants.- Ineffective catalyst or base.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.[1]- Screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[1]- Use a solvent such as DMSO, which has been found to be effective for similar reactions.[1]- Experiment with different copper salts (e.g., Cu(OAc)₂, CuCl₂) as catalysts and common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
YLD-002
Formation of multiple unexpected byproducts during triazole ring formation
- Side reactions due to prolonged reaction times or excessive temperatures.- Presence of impurities in starting materials or reagents.
- Determine the optimal reaction time by closely monitoring with TLC to avoid degradation of the product.[1]- Ensure the purity of all starting materials and reagents before use.
YLD-003
Incomplete reduction of the nitrile to the amine
- Inactive or insufficient reducing agent.- Unsuitable solvent for the reduction reaction.- Non-optimal reaction temperature or pressure.
- Use a fresh, active batch of the reducing agent (e.g., LiAlH₄, H₂/Raney Nickel).- Ensure the solvent is anhydrous, especially when using reactive hydrides like LiAlH₄.- Optimize the reaction temperature and, if applicable, hydrogen pressure for catalytic hydrogenation.
PUR-001
Difficulty in purifying the final 1H-1,2,4-Triazole-3-methanamine product
- Presence of unreacted starting materials or intermediates.- Formation of closely related impurities.- The product may be highly polar and water-soluble, making extraction difficult.
- Utilize column chromatography with an appropriate solvent system for purification.- Consider recrystallization from a suitable solvent or solvent mixture.- For highly polar products, techniques like ion-exchange chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 1H-1,2,4-Triazole-3-methanamine?
A1: A common and effective strategy involves a multi-step synthesis. The core of this approach is the formation of the 1,2,4-triazole ring with a carbon-based functional group at the 3-position, which can then be converted to the methanamine. A plausible route is the synthesis of 1H-1,2,4-triazole-3-carbonitrile, followed by the reduction of the nitrile group to an aminomethyl group.
Q2: What are the critical parameters to control during the synthesis of the 1,2,4-triazole ring?
A2: The critical parameters for optimizing the yield and purity of the 1,2,4-triazole ring synthesis include reaction temperature, choice of solvent, and the selection of an appropriate catalyst and base.[1] Screening these parameters is crucial to find the ideal conditions for your specific starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product, helping to determine the optimal reaction time.
Q4: What are some common side reactions to be aware of?
A4: The formation of side products is a common challenge. Excessively long reaction times or high temperatures can lead to the formation of degradation products.[1] Depending on the specific precursors used, side reactions such as the formation of isomeric triazoles or other heterocyclic systems can occur.
Q5: Are there alternative methods to improve sluggish reactions?
A5: For reactions that are slow or result in low yields, employing microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[1]
Experimental Protocols
The following are generalized experimental protocols for a plausible two-step synthesis of 1H-1,2,4-Triazole-3-methanamine. Note: These are proposed methods and may require optimization.
Step 1: Synthesis of 1H-1,2,4-triazole-3-carbonitrile
This step involves the cyclization reaction to form the triazole ring with a nitrile group at the 3-position. A potential method is the reaction of an appropriate amidine with a hydrazine derivative.
Materials:
Appropriate amidine hydrochloride
Hydrazine derivative
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Procedure:
To a solution of the amidine hydrochloride in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.
Add the hydrazine derivative to the reaction mixture.
Heat the reaction mixture at a predetermined temperature (e.g., 80-120 °C) and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 1H-1,2,4-triazole-3-carbonitrile to 1H-1,2,4-Triazole-3-methanamine
This step involves the reduction of the nitrile group to a primary amine.
Materials:
1H-1,2,4-triazole-3-carbonitrile
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
Anhydrous tetrahydrofuran (THF) or ethanol
Procedure (using LiAlH₄):
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 1H-1,2,4-triazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Filter the resulting precipitate and wash it thoroughly with THF.
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Purify the crude 1H-1,2,4-Triazole-3-methanamine by a suitable method such as distillation or chromatography.
Visualizations
Caption: Proposed two-step synthesis workflow for 1H-1,2,4-Triazole-3-methanamine.
Technical Support Center: Purification of 1H-1,2,4-Triazole-3-methanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 1H-1,2,4-Triazole-3-methanamin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 1H-1,2,4-Triazole-3-methanamine.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of 1H-1,2,4-Triazole-3-methanamine.
Q1: What are the most common methods for purifying 1H-1,2,4-Triazole-3-methanamine?
The primary purification techniques for 1H-1,2,4-Triazole-3-methanamine and related polar compounds are recrystallization and column chromatography.[1] For specific impurities, such as residual metal catalysts, an aqueous wash with a chelating agent may be necessary.[2] Due to the compound's likely water-soluble nature, extraction techniques may also be employed.[3]
Q2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[4]
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
Solution: Select a different solvent or create a mixed-solvent system where the product is less soluble when cold. Adding a non-polar co-solvent like hexane or diethyl ether to a polar solvent such as ethanol can often induce precipitation.[4]
Excessive Solvent: Using too much hot solvent to dissolve the crude product will keep a significant amount of the compound in the mother liquor upon cooling.[4]
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the product.[4]
Premature Crystallization: Rapid cooling can trap impurities within the crystal lattice.
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[4]
Q3: My compound is streaking on the Thin Layer Chromatography (TLC) plate. What does this indicate and how can I fix it?
Streaking on a TLC plate typically points to issues with the compound's interaction with the stationary phase (silica gel).[4]
Compound Overload: Applying too much sample to the plate.
Solution: Dilute the sample and apply a smaller spot.[4]
High Polarity: The compound is highly polar and interacts strongly with the silica gel.
Solution: Increase the polarity of the mobile phase. For instance, if using 90:10 ethyl acetate/methanol, try an 80:20 mixture.[4]
Acidic/Basic Nature: The amine group in the molecule can interact strongly with the acidic silica gel.
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica and improve the peak shape.[4]
Q4: The product appears to be insoluble in common organic solvents for column chromatography. What are my options?
Poor solubility can be a significant challenge. If the compound is insoluble in standard solvents like ethyl acetate or dichloromethane, you may need to use highly polar solvent systems for chromatography, such as dichloromethane/methanol/ammonium hydroxide. Alternatively, reverse-phase chromatography, which uses a non-polar stationary phase and polar mobile phases (like water/acetonitrile), can be an effective option.
Q5: My final product is contaminated with a copper catalyst from a click chemistry reaction. How can I remove it?
Residual copper is a common impurity in the synthesis of triazoles.[2] The triazole nitrogens can chelate with copper ions, making them difficult to remove.[2]
Solution: An effective method is to dissolve the product in an organic solvent and wash it with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[2] The EDTA will form a more stable, water-soluble complex with the copper, which can then be removed in the aqueous layer.
Data Presentation
Table 1: Comparison of Primary Purification Methods
Method
Principle
Advantages
Disadvantages
Typical Impurities Removed
Recrystallization
Difference in solubility of the compound and impurities in a solvent at different temperatures.
Can yield very pure material, scalable, cost-effective.
Potential for low recovery, requires finding a suitable solvent, may not remove impurities with similar solubility.[4]
Insoluble impurities, impurities with significantly different solubility profiles.
Column Chromatography
Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.
Excellent for separating complex mixtures and impurities with similar structures.[1][5]
Can be time-consuming and expensive (solvents, silica), may have recovery issues with very polar compounds.
Starting materials, by-products, non-polar and closely related polar impurities.[5]
Acid-Base Extraction
Utilizes the basicity of the amine functional group to move the compound between aqueous and organic phases.
Good for removing non-basic or neutral impurities.
Requires the use of acids and bases which must be removed later, potential for emulsion formation.
Non-basic starting materials and by-products.
Aqueous Wash
Washing an organic solution of the product with an aqueous solution (e.g., water, brine, or EDTA solution).
Simple, quick, good for removing inorganic salts or specific metal catalysts.[2]
Only removes water-soluble impurities, compound must be stable in the organic/aqueous environment.
Common side products in the synthesis of 1H-1,2,4-Triazole-3-methanamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-3-methanamine. Fre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-3-methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1H-1,2,4-Triazole-3-methanamine?
A prevalent method for the synthesis of 3-substituted-1H-1,2,4-triazoles involves the cyclization of an amidrazone with a one-carbon source. For 1H-1,2,4-Triazole-3-methanamine, a plausible route is the reaction of an aminoacetamidrazone derivative (often with a protected amine group) with a reagent like formic acid or a trialkyl orthoformate. The subsequent deprotection of the amine group yields the final product.
Q2: What are the most common side products I should be aware of during this synthesis?
The formation of side products is often dependent on reaction conditions and the purity of starting materials. Key potential side products include:
N-Formylated Intermediate: Incomplete cyclization can lead to the isolation of the N-formylaminoacetamidrazone intermediate.
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the amidrazone or intermediate species can occur, leading to the formation of hydrazides and other degradation products.
Dimerization or Polymerization Products: Under certain conditions, particularly at high temperatures, starting materials or reactive intermediates may self-condense to form dimers or polymeric materials.
Isomeric Triazoles: While less common in this specific synthesis, the use of unsymmetrical reagents in other triazole syntheses can sometimes lead to the formation of regioisomers.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1H-1,2,4-Triazole-3-methanamine.
Problem ID
Issue
Potential Cause(s)
Suggested Solution(s)
SYN-001
Low or No Product Formation
1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inactive reagents.
1. Increase reaction time and/or temperature. Monitor by TLC. 2. Ensure anhydrous reaction conditions. Use freshly distilled solvents. 3. Check the purity and activity of the amidrazone and cyclizing agent.
SYN-002
Presence of N-Formylated Intermediate
Insufficient heating or reaction time for complete cyclization.
Increase the reaction temperature and/or prolong the reaction time. Acetic anhydride can sometimes be used to facilitate cyclization.
SYN-003
Formation of a Tarry or Polymeric Substance
Excessive heat leading to decomposition or polymerization.
Reduce the reaction temperature. Consider a stepwise heating profile. Ensure efficient stirring.
SYN-004
Difficulties in Product Isolation and Purification
1. Product is highly polar and water-soluble. 2. Presence of multiple closely-related impurities.
1. Use ion-exchange chromatography for purification. 2. Optimize crystallization conditions by screening different solvent systems. Preparative HPLC may be necessary.
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis of a 3-substituted-1,2,4-triazole from an amidrazone is provided below for reference. Note: This is an illustrative protocol and may require optimization for the specific synthesis of 1H-1,2,4-Triazole-3-methanamine.
Protocol: Cyclization of an Amidrazone with Triethyl Orthoformate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting amidrazone (1.0 eq.) in an excess of triethyl orthoformate (5-10 eq.).
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-150 °C) for 2-6 hours.
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the amidrazone spot.
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess triethyl orthoformate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Potential Reaction Pathways and Side Products
Caption: Plausible reaction pathways and potential side product formation.
Optimization
Optimizing reaction conditions for the synthesis of 1H-1,2,4-Triazole-3-methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-3-methan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-3-methanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of 1H-1,2,4-Triazole-3-methanamine, which involves the formation of the 3-cyano-1H-1,2,4-triazole precursor followed by its reduction.
Problem ID
Issue
Potential Causes
Recommended Solutions
SYN-N-001
Low or no yield of 3-cyano-1H-1,2,4-triazole.
Incomplete reaction of 1-cyanoformimidic acid hydrazide with triethylorthoformate.
- Ensure all reagents are pure and dry. - Verify the reaction temperature is maintained at 0-5 °C during the initial phase. - Confirm the use of an acid catalyst as specified in the protocol.
SYN-N-002
Difficulty in purifying 3-cyano-1H-1,2,4-triazole.
Presence of unreacted starting materials or side products.
- Follow the recommended purification procedure involving suspension in a toluene/ethyl acetate mixture and filtration. - Consider column chromatography on silica gel for higher purity.
RED-A-001
Low yield of 1H-1,2,4-Triazole-3-methanamine during reduction.
Incomplete reduction of the nitrile group.
- For Raney Nickel reduction: Ensure the catalyst is active. Use a sufficient catalyst loading and hydrogen pressure. - For LAH reduction: Use a fresh, anhydrous source of LAH. Ensure the reaction is carried out under strictly anhydrous conditions.
RED-A-002
Formation of significant amounts of secondary and/or tertiary amine byproducts.
The intermediate imine reacting with the product amine.
- For Raney Nickel reduction: The addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines.[1] - Optimize reaction temperature and pressure to favor primary amine formation.
RED-A-003
Difficult work-up and product isolation after LAH reduction.
Formation of gelatinous aluminum salts during quenching.
- Follow a careful quenching procedure at 0 °C by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[2][3] - Alternatively, quenching with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can result in a more granular precipitate that is easier to filter.[2][4]
RED-A-004
Raney Nickel catalyst appears inactive.
Improper activation or handling of the catalyst.
- Activate the Raney Nickel according to established procedures. - Raney Nickel is pyrophoric when dry; always handle it as a slurry in water or an appropriate solvent.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1H-1,2,4-Triazole-3-methanamine?
A common and practical approach is a two-step synthesis. The first step involves the cyclization reaction of 1-cyanoformimidic acid hydrazide with triethylorthoformate to produce 3-cyano-1H-1,2,4-triazole.[1] The second step is the reduction of the nitrile group to a primary amine, which can be achieved through catalytic hydrogenation using Raney Nickel or by chemical reduction with a reagent like Lithium Aluminum Hydride (LAH).
Q2: I am having trouble with the LAH reduction step. What are the critical parameters to control?
The success of an LAH reduction hinges on several factors. Firstly, LAH is highly reactive with water and protic solvents, so the reaction must be conducted under strictly anhydrous conditions using dry solvents. Secondly, the stoichiometry of LAH is crucial; an excess is typically used to ensure complete reduction. Finally, the work-up procedure is critical for both safety and product isolation. A careful, dropwise quenching at low temperatures is essential to manage the exothermic reaction and the evolution of hydrogen gas.[2][3]
Q3: How can I minimize the formation of byproducts during the nitrile reduction?
The formation of secondary and tertiary amines is a common side reaction in nitrile reductions.[6] In the case of catalytic hydrogenation with Raney Nickel, this can often be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture. This helps to saturate the catalyst surface with ammonia, which competes with the product amine in reacting with the intermediate imine.
Q4: What are the safety precautions I should take when working with Raney Nickel and LAH?
Both Raney Nickel and LAH are hazardous reagents that require careful handling.
Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the air. It should always be handled as a slurry in a solvent.[5]
Lithium Aluminum Hydride (LAH): LAH reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and reactions should be quenched with extreme care, especially on a large scale.[2][3]
Q5: How can I purify the final product, 1H-1,2,4-Triazole-3-methanamine?
The purification strategy will depend on the reaction work-up and the nature of the impurities. If the product is obtained as a free base, it is often soluble in polar organic solvents. Purification can be achieved by:
Acid-base extraction: If the primary impurity is the unreacted nitrile, an acid-base workup can be effective. The amine product will be extracted into an acidic aqueous layer, leaving the neutral nitrile in the organic layer.
Crystallization: The product can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[7]
Column chromatography: Silica gel chromatography can be used, though care must be taken as the basicity of the amine may cause streaking. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) may be necessary.
Experimental Protocols
Synthesis of 3-cyano-1H-1,2,4-triazole
This protocol is adapted from a known procedure.[1]
Materials:
1-Cyanoformimidic acid hydrazide
Triethylorthoformate
Anhydrous dioxane saturated with HCl gas
Toluene
Ethyl acetate
Procedure:
In a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 1-cyanoformimidic acid hydrazide (1.0 eq) and triethylorthoformate (3.0 eq).
Cool the mixture to 0-5 °C in an ice bath.
Add a solution of anhydrous dioxane saturated with HCl gas.
Maintain the reaction temperature at 0-5 °C with stirring for 5 hours.
Slowly warm the reaction to room temperature and continue stirring until the starting material is consumed (monitor by TLC or HPLC).
Remove the excess triethylorthoformate by distillation under reduced pressure to obtain the crude product.
Suspend the crude product in a mixture of toluene and ethyl acetate, heat to 75-80 °C, and filter to remove any insoluble impurities.
Concentrate the filtrate under reduced pressure to obtain a slurry.
Filter the slurry, wash the solid with toluene, and dry to yield 3-cyano-1H-1,2,4-triazole.
Reduction of 3-cyano-1H-1,2,4-triazole to 1H-1,2,4-Triazole-3-methanamine
Two common methods for this reduction are provided below. The choice of method may depend on available equipment and scale.
Method A: Catalytic Hydrogenation with Raney Nickel
Materials:
3-cyano-1H-1,2,4-triazole
Raney Nickel (activated, as a slurry in water)
Ethanol or Methanol
Ammonium hydroxide (optional)
Hydrogen gas
Procedure:
In a hydrogenation vessel, add 3-cyano-1H-1,2,4-triazole (1.0 eq) and the solvent (e.g., ethanol).
If desired, add ammonium hydroxide to suppress secondary amine formation.
Carefully add the Raney Nickel slurry.
Seal the vessel and purge with nitrogen, then with hydrogen.
Pressurize the vessel with hydrogen to the desired pressure (this may require optimization, starting from 50 psi).
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Keep it wet with solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
The product can be further purified as described in the FAQ section.
Method B: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
3-cyano-1H-1,2,4-triazole
Lithium Aluminum Hydride (LAH)
Anhydrous tetrahydrofuran (THF)
Water
10% Sodium hydroxide solution
Ethyl acetate or Dichloromethane
Procedure:
To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-cyano-1H-1,2,4-triazole (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture back to 0 °C.
Carefully and slowly quench the reaction by the sequential dropwise addition of water (1 volume relative to LAH), followed by 10% aqueous sodium hydroxide (1.5 volumes relative to LAH), and finally water (3 volumes relative to LAH).[2]
Stir the resulting suspension vigorously for 15-30 minutes until a granular precipitate forms.
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF, ethyl acetate, or dichloromethane.
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Further purification can be performed as needed.
Data Presentation
Physicochemical Properties of 1H-1,2,4-Triazole-3-methanamine and its Hydrochloride Salt [7][8]
Property
1H-1,2,4-Triazole-3-methanamine (Free Base)
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride
Molecular Formula
C₃H₆N₄
C₃H₇ClN₄
Molecular Weight
98.11 g/mol
134.57 g/mol
CAS Number
58502-29-7
1197157-75-7
Visualizations
Synthetic Workflow for 1H-1,2,4-Triazole-3-methanamine
Caption: Synthetic workflow for 1H-1,2,4-Triazole-3-methanamine.
Technical Support Center: 1,2,4-Triazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. Frequently Asked Q...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-triazoles?
A1: The most prevalent methods for synthesizing the 1,2,4-triazole core are the Pellizzari and Einhorn-Brunner reactions.[1][2] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[1] The Einhorn-Brunner reaction utilizes the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[3] Other methods include reactions involving amidines and multicomponent reactions.[4][5]
Q2: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
A2: Low yields in 1,2,4-triazole synthesis are a common issue and can stem from several factors. Key areas to investigate include the purity of your starting materials (amides, hydrazides, imides), the reaction temperature and time, and the potential for side reactions.[6] For instance, the Pellizzari reaction often requires high temperatures and long reaction times, which can lead to degradation of reactants and products.[6] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.
Q3: I am observing the formation of a significant side product. What could it be and how can I minimize it?
A3: A frequent side product in 1,2,4-triazole synthesis, particularly when using hydrazides, is the corresponding 1,3,4-oxadiazole. This arises from a competing cyclization pathway.[7] To favor the formation of the triazole, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature. The choice of acylating agent can also influence the reaction pathway. In unsymmetrical Pellizzari reactions, an "interchange of acyl groups" at elevated temperatures can lead to a mixture of three different 1,2,4-triazole products, which complicates purification and reduces the yield of the desired product.[1]
Q4: I am having difficulty purifying my 1,2,4-triazole product. What are some effective purification strategies?
A4: Purification of 1,2,4-triazoles can be challenging, especially when isomeric mixtures are present due to their similar polarities.[8] Column chromatography with a carefully selected solvent system, potentially using gradient elution, is a common approach. High-Performance Liquid Chromatography (HPLC) can also be effective for separating closely related isomers.[9] Recrystallization from different solvents may selectively precipitate one isomer. For triazole salts, which have different solubility profiles, techniques like hydrophilic interaction liquid chromatography (HILIC) or acid-base extraction may be necessary.
Q5: How can I improve the regioselectivity in my Einhorn-Brunner reaction?
A5: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide.[8] The reaction favors nucleophilic attack at the more electrophilic carbonyl carbon. Therefore, to improve regioselectivity, you should use an unsymmetrical imide where one acyl group is significantly more electron-withdrawing than the other.[8] The stronger acidic group will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[3][8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during 1,2,4-triazole synthesis.
Problem
Potential Cause
Recommended Solution
Low or No Yield
Impure or wet starting materials.
Ensure starting materials are pure and thoroughly dried before use.
Reaction temperature is too low or too high.
Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC. If decomposition is suspected, lower the temperature and extend the reaction time.[8]
Insufficient reaction time.
Extend the reaction time and monitor the progress of the reaction using TLC.[8]
Inefficient removal of water byproduct (Pellizzari).
Use a Dean-Stark apparatus or a high-boiling-point solvent to facilitate water removal.
Formation of Multiple Products (Isomeric Mixture)
Use of an unsymmetrical imide (Einhorn-Brunner) or unsymmetrical amide/hydrazide (Pellizzari).
If possible, use symmetrical starting materials. For unsymmetrical imides, enhance the electronic difference between the acyl groups to improve regioselectivity.[8] For unsymmetrical Pellizzari reactions, try to use the lowest effective temperature to minimize acyl interchange.[1]
Formation of 1,3,4-Oxadiazole Side Product
Competing cyclization pathway of the acylhydrazide intermediate.
Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature can also favor triazole formation.[7]
Difficult Product Purification
Similar polarity of product and impurities/isomers.
Utilize column chromatography with a gradient elution. Preparative HPLC can be used for difficult separations.[9] Consider derivatization to alter polarity for easier separation, followed by removal of the directing group.
Product is an oil or does not crystallize.
Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask or adding a seed crystal can induce crystallization.
Reaction Does Not Go to Completion
Reagents are not reactive enough under the current conditions.
Consider using microwave irradiation to increase the reaction rate and potentially improve the yield.[6] The use of a catalyst, if applicable to your specific reaction, could also be explored.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol describes a conventional thermal method for a symmetrical Pellizzari reaction.
Materials:
Benzamide
Benzoylhydrazide
High-boiling solvent (e.g., nitrobenzene) or neat conditions
Procedure:
In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
If using a solvent, add it to the flask.
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.[1]
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
After the reaction is complete, allow the mixture to cool to room temperature.
If the reaction was performed neat, the resulting solid can be triturated with ethanol to remove impurities.
The crude product is then purified by recrystallization from ethanol or acetic acid.[1]
Quantitative Data for Pellizzari Reaction Variants:
Technical Support Center: Recrystallization of 1,2,4-Triazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recrystallization o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing my 1,2,4-triazole derivative?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] Due to the polar nature of the 1,2,4-triazole ring, polar solvents are often a good starting point. Common choices include ethanol, water, or mixtures like ethanol/water.[2][3] For less polar derivatives, a mixed solvent system such as ethyl acetate/hexane can be effective.[2] It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.
Q2: My 1,2,4-triazole derivative will not crystallize, even after cooling the solution. What should I do?
A2: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
Seeding: If you have a pure crystal of your compound, add a single "seed crystal" to the solution to initiate crystallization.
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Reduce Temperature: If cooling to room temperature is insufficient, try an ice bath or a refrigerator. Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[4]
Introduce an Anti-Solvent: If your compound is too soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
Q3: I have a very low yield after recrystallizing my 1,2,4-triazole derivative. How can I improve it?
A3: Low yield is often due to one of the following reasons:
Excessive Solvent: Using too much solvent is a frequent cause of low recovery, as a significant portion of your product will remain in the mother liquor.[4][5] Use the minimum amount of hot solvent necessary to dissolve your compound.
High Solubility in Cold Solvent: Your derivative might be too soluble in the solvent even at low temperatures.[2] Consider a different solvent or a mixed-solvent system.
Premature Crystallization: The product may have crystallized prematurely during a hot filtration step. To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[5]
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration.
Recover a Second Crop: You can often recover more product by concentrating the filtrate (mother liquor) by evaporation and cooling it again to obtain a second crop of crystals.[5]
Q4: My recrystallized 1,2,4-triazole derivative is still impure. What went wrong?
A4: Impurities in the final product can arise from a few issues:
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] It is essential to allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from a specific impurity. In such cases, another purification technique like column chromatography might be necessary.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common recrystallization problems.
dot
Caption: A troubleshooting workflow for common recrystallization issues.
Data Presentation
The choice of solvent is critical for successful recrystallization. Below is a summary of solubility data for 3-amino-1,2,4-triazole in various organic solvents at different temperatures. This data can guide solvent selection for similar derivatives.
Table 1: Solubility of 3-Amino-1,2,4-triazole in Various Organic Solvents [5]
Solvent
Temperature (K)
Mole Fraction Solubility (x10^3)
Methanol
283.15
29.81
288.15
34.25
293.15
39.31
298.15
45.09
303.15
51.69
308.15
59.24
313.15
67.89
318.15
77.79
Ethanol
283.15
16.03
288.15
18.39
293.15
21.09
298.15
24.16
303.15
27.65
308.15
31.62
313.15
36.13
318.15
41.25
Isopropanol
283.15
5.28
288.15
6.13
293.15
7.12
298.15
8.27
303.15
9.60
308.15
11.14
313.15
12.93
318.15
14.99
n-Propanol
283.15
8.86
288.15
10.23
293.15
11.79
298.15
13.59
303.15
15.65
308.15
18.02
313.15
20.75
318.15
23.89
Ethyl Acetate
283.15
0.89
288.15
1.05
293.15
1.23
298.15
1.45
303.15
1.70
308.15
2.00
313.15
2.34
318.15
2.74
Acetone
283.15
5.23
288.15
6.14
293.15
7.20
298.15
8.42
303.15
9.83
308.15
11.45
313.15
13.32
318.15
15.47
Acetonitrile
283.15
0.88
288.15
1.03
293.15
1.21
298.15
1.42
303.15
1.66
308.15
1.94
313.15
2.27
318.15
2.65
1,4-Dioxane
283.15
3.16
288.15
3.66
293.15
4.24
298.15
4.92
303.15
5.71
308.15
6.63
313.15
7.70
318.15
8.94
N-Methyl-2-pyrrolidone
283.15
148.90
288.15
163.60
293.15
180.00
298.15
198.30
303.15
218.70
308.15
241.50
313.15
267.00
318.15
295.60
2-Butanone
283.15
2.37
288.15
2.77
293.15
3.24
298.15
3.79
303.15
4.43
308.15
5.17
313.15
6.03
318.15
7.04
Experimental Protocols
A logical workflow for selecting a suitable solvent system is crucial for successful recrystallization.
dot
Caption: A logical workflow for selecting an appropriate solvent system.
Example Protocol: Recrystallization of 3-Amino-1,2,4-triazole
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
Crude 3-amino-1,2,4-triazole
95% Ethanol
Erlenmeyer flask
Hot plate
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place 40 g of crude 3-amino-1,2,4-triazole into an Erlenmeyer flask. Add approximately 200 mL of 95% ethanol.
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a boil to completely dissolve the solid. If the solid does not fully dissolve, add the minimum amount of additional hot ethanol required to achieve a clear solution.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of cold 95% ethanol to remove any residual mother liquor.
Drying: Dry the purified crystals in an oven at 100°C or in a desiccator under vacuum. The expected recovery is 70–73%.[1]
Stability issues of 1H-1,2,4-Triazole-3-methanamine in different solvents
This technical support center provides guidance on the stability of 1H-1,2,4-Triazole-3-methanamine in various solvents and under different experimental conditions. The information is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability of 1H-1,2,4-Triazole-3-methanamine in various solvents and under different experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 1H-1,2,4-Triazole-3-methanamine?
1H-1,2,4-Triazole-3-methanamine's stability is largely influenced by its two key functional groups: the 1,2,4-triazole ring and the primary methanamine group. The 1,2,4-triazole ring is generally aromatic and exhibits considerable stability under neutral conditions.[1][2] However, the primary amine group can be susceptible to degradation, particularly through oxidation and reactions with certain solvents or reagents.
Q2: In which types of solvents is 1H-1,2,4-Triazole-3-methanamine expected to be most stable?
Based on the stability of similar compounds like 3-amino-1,2,4-triazole, the compound is expected to be relatively stable in a range of common organic solvents under neutral conditions and protected from light and air.[3][4] Polar aprotic solvents such as acetonitrile, and non-polar solvents are generally good choices for short-term storage and use in reactions that do not involve harsh conditions. The stability in polar protic solvents like water and alcohols will be highly dependent on the pH of the solution.
Q3: What are the primary degradation pathways for 1H-1,2,4-Triazole-3-methanamine?
Potential degradation pathways for 1H-1,2,4-Triazole-3-methanamine include:
Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents.[5][6] This can lead to the formation of imines, aldehydes, or other oxidation products.
Hydrolysis: While the 1,2,4-triazole ring is generally stable to hydrolysis under neutral and moderately acidic or basic conditions, extreme pH and high temperatures could potentially lead to ring-opening.[1]
Reaction with Aldehydes and Ketones: The primary amine can react with residual aldehydes or ketones present in some solvents (e.g., acetone) to form imines.
Photodegradation: Exposure to UV light may promote degradation, a common issue for many organic molecules.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with 1H-1,2,4-Triazole-3-methanamine.
Issue 1: Unexpected degradation of the compound in solution.
Possible Cause: The solvent may not be suitable, or the solution may be exposed to air, light, or contaminants.
Troubleshooting Steps:
Solvent Selection: Ensure the chosen solvent is of high purity and free from peroxides or other reactive impurities. Consider using freshly distilled or purchased anhydrous solvents.
Inert Atmosphere: If oxidation is suspected, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.
Issue 2: Inconsistent results in biological or chemical assays.
Possible Cause: The compound may be degrading in the assay medium.
Troubleshooting Steps:
pH of Medium: Check the pH of the assay buffer. The stability of the amine group can be pH-dependent.
Compatibility with Medium Components: Ensure that no components of the assay medium are reacting with the compound. For example, some media may contain metal ions that can catalyze oxidation.
Forced Degradation Study: Conduct a forced degradation study under your specific assay conditions to identify potential degradation products and assess the compound's stability over the time course of the experiment.
Data on Solvent Stability
The following table summarizes the expected stability of 1H-1,2,4-Triazole-3-methanamine in different solvent classes based on general chemical principles and data for similar compounds.
Solvent Class
Examples
Expected Stability
Potential Issues
Polar Protic
Water, Methanol, Ethanol
pH-dependent
Potential for solvolysis and pH-catalyzed degradation.
Polar Aprotic
Acetonitrile, DMF, DMSO
Generally Good
High purity is crucial; some aprotic solvents can contain reactive impurities.
Non-Polar
Toluene, Hexane
Good
Limited solubility may be an issue.
Chlorinated
Dichloromethane, Chloroform
Moderate
Potential for reaction with acidic impurities that can form in these solvents over time.
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions.[5][7][8]
Objective: To identify potential degradation products and pathways for 1H-1,2,4-Triazole-3-methanamine.
Materials:
1H-1,2,4-Triazole-3-methanamine
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
High-purity water
Methanol or other suitable organic solvent
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
pH meter
Photostability chamber
Oven
Methodology:
Stock Solution Preparation: Prepare a stock solution of 1H-1,2,4-Triazole-3-methanamine in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis:
At appropriate time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Data Interpretation:
Identify and quantify the degradation products.
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Determine the degradation pathways based on the identified products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Purification of 1H-1,2,4-Triazole-3-methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude 1H-1,2,4-Triazole-3-methanamine.
Potential Impurities in Crude 1H-1,2,4-Triazole-3-methanamine
The nature and quantity of impurities in crude 1H-1,2,4-Triazole-3-methanamine are highly dependent on the synthetic route employed. Below is a summary of potential impurities based on common synthetic methods.
Residual solvents from the reaction or initial work-up
Degradation Products
Polymeric materials, oxidized species
Instability of the product or intermediates under reaction conditions
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues.
Acid-Base Extraction
Q1: My compound seems to have a low recovery after acid-base extraction. What could be the issue?
A1: Low recovery can stem from several factors:
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine and basic enough (pH 12-14) during the back-extraction to deprotonate the ammonium salt.
Insufficient Extraction: Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the compound between phases.
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Q2: After basifying the aqueous layer, my product is not precipitating or extracting well into the organic layer. What should I do?
A2: This is a common issue with small, polar molecules like 1H-1,2,4-Triazole-3-methanamine due to its significant water solubility.
Salting Out: Before back-extracting, saturate the basic aqueous layer with sodium chloride. This will decrease the polarity of the aqueous phase and reduce the solubility of your amine, driving it into the organic layer.
Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent for the back-extraction, such as dichloromethane or a mixture of chloroform and isopropanol.
Recrystallization
Q3: I am having trouble finding a suitable solvent for the recrystallization of 1H-1,2,4-Triazole-3-methanamine. What do you recommend?
A3: The high polarity of 1H-1,2,4-Triazole-3-methanamine can make solvent selection challenging.
Single Solvent Systems: Consider highly polar solvents such as ethanol, methanol, or isopropanol. The compound should be soluble in the hot solvent and sparingly soluble upon cooling.
Two-Solvent Systems: A two-solvent system is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature. Then, add a "bad" solvent (in which it is poorly soluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q4: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the cooling is too rapid or if the concentration of the solute is too high.
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution and then proceed with the cooling process.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Q5: My compound is very polar and either stays at the baseline or streaks on the TLC plate, even with highly polar eluents like 100% ethyl acetate. What solvent system should I use for column chromatography?
A5: This is a common challenge for highly polar amines on silica gel.
Methanol/Dichloromethane System: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, begin with 1% methanol in DCM and gradually increase the methanol concentration to 10-20%.
Ammonia/Methanol/Dichloromethane System: Since silica gel is acidic, basic compounds like your amine can interact strongly, leading to streaking and poor separation. Adding a small amount of a base to the mobile phase can significantly improve the chromatography. A common system is to use a mixture of a concentrated ammonium hydroxide solution in methanol (e.g., 1-5%) as the polar component of your eluent with dichloromethane. For example, a gradient of 1% to 10% of a (10% NH4OH in Methanol) solution in DCM.
Q6: The purity of my compound is still not satisfactory after column chromatography. What can I do?
A6:
Optimize Chromatography Conditions: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, try a shallower gradient during elution to improve separation.
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of amines. Reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is another option.
Combine Purification Methods: No single purification method is perfect. It is often beneficial to use a combination of techniques. For example, an initial acid-base extraction to remove the bulk of acidic or basic impurities, followed by column chromatography, and finally a recrystallization step to obtain a highly pure, crystalline product.
Experimental Protocols & Data Presentation
The following are representative protocols for the purification of crude 1H-1,2,4-Triazole-3-methanamine. The quantitative data presented are illustrative and will vary depending on the initial purity of the crude material.
Method 1: Acid-Base Extraction
Protocol:
Dissolve the crude 1H-1,2,4-Triazole-3-methanamine in a suitable organic solvent (e.g., ethyl acetate).
Transfer the solution to a separatory funnel and extract three times with 1 M HCl.
Combine the acidic aqueous layers and wash once with ethyl acetate to remove any residual neutral impurities.
Cool the aqueous layer in an ice bath and slowly add 5 M NaOH until the pH is >12.
Saturate the basic aqueous layer with solid NaCl.
Extract the aqueous layer three times with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Recrystallization
Protocol:
Place the crude 1H-1,2,4-Triazole-3-methanamine in an Erlenmeyer flask.
Add a minimal amount of hot methanol to dissolve the solid completely.
While the solution is still warm, add ethyl acetate dropwise until a persistent turbidity is observed.
Reheat the mixture gently until the solution becomes clear again.
Cover the flask and allow it to cool slowly to room temperature.
Place the flask in an ice bath for 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Method 3: Column Chromatography
Protocol:
Prepare a slurry of silica gel in the initial eluent (e.g., 2% of a 10% NH4OH in methanol solution, in dichloromethane).
Pack a column with the silica gel slurry.
Dissolve the crude product in a minimal amount of the initial eluent and adsorb it onto a small amount of silica gel.
Load the dried silica with the adsorbed product onto the top of the packed column.
Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% of a 10% NH4OH in methanol solution, in dichloromethane).
Collect fractions and monitor by TLC.
Combine the pure fractions and remove the solvent under reduced pressure.
Technical Support Center: Scaling Up the Synthesis of 1H-1,2,4-Triazole-3-methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up synthesis of 1H-1,2,4-Triazole-3-methanamine. The primary synthetic route discussed involves the formation of the key intermediate, 1H-1,2,4-triazole-3-carbonitrile, followed by its reduction to the target primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 1H-1,2,4-Triazole-3-methanamine?
A1: A widely adopted and scalable two-step approach is the synthesis of a 1H-1,2,4-triazole-3-carbonitrile precursor, followed by the chemical reduction of the nitrile group to a primary amine. This method avoids the use of potentially explosive diazonium salt intermediates, which can be a safety risk in traditional synthesis processes.[1][2]
Q2: Why is the reduction of the nitrile group challenging in this synthesis?
A2: The reduction of nitriles on heterocyclic systems can be complex. Challenges include preventing the formation of secondary and tertiary amine byproducts through side reactions, avoiding the reduction of the triazole ring itself, and managing the reactivity of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) on a larger scale.[3][4] The choice of reducing agent and control of reaction conditions are critical for success.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
Handling of Reducing Agents: Reagents like LiAlH₄ and Raney Nickel are pyrophoric and/or react violently with water. Strict anhydrous conditions and inert atmospheres are necessary.
Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and proper ventilation.[3]
Exothermic Reactions: Both the triazole formation and the nitrile reduction can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions.
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and disposal procedures.
Q4: How can I monitor the progress of the nitrile reduction reaction?
A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting nitrile and the appearance of the product amine can be tracked. A specific stain for primary amines (e.g., ninhydrin) can be useful for TLC analysis.
Troubleshooting Guides
Part A: Synthesis of 1H-1,2,4-Triazole-3-carbonitrile (Precursor)
Problem ID: PRECURSOR-001
Question: My yield of 1H-1,2,4-triazole-3-carbonitrile is consistently low. What are the potential causes and solutions?
Answer:
Cause 1: Incomplete Reaction. The reaction time may be insufficient, or the temperature may be too low for the cyclization to complete.
Solution: Extend the reaction time and monitor progress by TLC. If the reaction has stalled, consider gradually increasing the temperature in 10°C increments. For some triazole syntheses, microwave irradiation can increase yield and reduce reaction time.[5][6]
Cause 2: Purity of Starting Materials. Impurities in the starting materials can interfere with the reaction.
Solution: Ensure all reactants are of high purity and are properly dried, as moisture can inhibit many condensation reactions.
Cause 3: Suboptimal pH or Base. The choice and amount of base can be critical for promoting the cyclization reaction.[6]
Solution: Perform small-scale experiments to screen different bases (e.g., sodium methoxide, potassium carbonate, triethylamine) and optimize their stoichiometry.
Cause 4: Product Loss During Workup/Purification. The product might be partially soluble in the aqueous phase during extraction or too soluble in the recrystallization solvent.
Solution: During workup, saturate the aqueous layer with brine to reduce the solubility of the product before extraction. For purification, carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility when cold.[7]
Part B: Reduction of 1H-1,2,4-Triazole-3-carbonitrile
Problem ID: REDUCTION-001
Question: The reduction of my nitrile is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?
Answer:
Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent may be inadequate, or the reagent may have degraded due to improper storage or handling.
Solution: Increase the equivalents of the reducing agent (e.g., from 2.0 to 2.5 eq. for LiAlH₄). Always use freshly opened or properly stored reducing agents.
Cause 2: Catalyst Inactivity (for Catalytic Hydrogenation). If using a catalyst like Raney Nickel or Pd/C, it may be poisoned or deactivated.
Solution: Use fresh catalyst for each batch. Ensure the substrate and solvent are free from catalyst poisons like sulfur compounds. Increase catalyst loading or hydrogen pressure if necessary.
Cause 3: Low Reaction Temperature. The reaction may be too slow at the current temperature.
Solution: For reductions with borane complexes (BH₃-THF or BH₃-SMe₂), gentle heating or reflux in THF is often required.[3] For catalytic hydrogenation, a moderate increase in temperature can improve reaction rates.
Problem ID: REDUCTION-002
Question: My final product is contaminated with significant byproducts, particularly secondary amines. How can I improve the selectivity for the primary amine?
Answer:
Cause: Intermediate Imine Reaction. The primary amine product can react with the intermediate imine formed during the reduction, leading to the formation of secondary and, subsequently, tertiary amines.
Solution 1 (Catalytic Hydrogenation): This side reaction is common with catalytic hydrogenation. Adding ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of these byproducts.[3]
Solution 2 (Hydride Reductions): When using powerful hydrides like LiAlH₄, ensure a rapid and efficient workup procedure. Maintaining low temperatures during the reaction and quench can minimize side reactions.
Solution 3 (Alternative Reagents): Consider using a system like Nickel Chloride/Sodium Borohydride, which can be effective for nitrile reductions. Trapping the product as a Boc-protected derivative in situ can sometimes prevent byproduct formation.[4]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitrile to Primary Amine Conversion
Reducing Agent
Typical Solvent
Temperature (°C)
Key Advantages
Key Disadvantages / Scale-Up Issues
LiAlH₄
THF, Diethyl Ether
0 to 65
Powerful, effective for most nitriles.
Highly reactive, pyrophoric, requires strict anhydrous conditions, difficult to handle at scale.[3][8]
H₂ / Raney Nickel
Ethanol, Methanol (+NH₃)
25 to 100
Cost-effective, high yield.
Requires high-pressure equipment, potential for byproduct formation, catalyst is pyrophoric.[3]
H₂ / Pd/C
Ethanol, Methanol (+NH₃)
25 to 80
Good functional group tolerance.
Can be less active than Raney Ni, potential for byproduct formation.[3]
BH₃-THF or BH₃-SMe₂
THF
25 to 65
Milder than LiAlH₄, good selectivity.
BH₃-THF has limited stability; BH₃-SMe₂ has a strong, unpleasant odor.[3]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 1H-1,2,4-triazole-3-carbonitrile
This protocol is a representative example. Actual conditions may need optimization.
Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
Reagent Addition: To the flask, add formylhydrazine (1.0 eq) and a suitable alcohol solvent (e.g., ethanol, 200 mL).
Intermediate Formation: Add trichloroacetonitrile (1.0 eq) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours.
Cyclization: Add a base such as sodium methoxide (1.1 eq) to the mixture. Heat the reaction to reflux (approx. 78°C for ethanol) and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
Purification: The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate) followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure nitrile precursor.
Protocol 2: Lab-Scale Reduction to 1H-1,2,4-Triazole-3-methanamine (Raney Nickel Method)
Safety Note: Raney Nickel is pyrophoric and must be handled with care under a liquid (e.g., ethanol) at all times.
Reaction Setup: To a high-pressure hydrogenation vessel (Parr shaker), add 1H-1,2,4-triazole-3-carbonitrile (1.0 eq) and ethanol saturated with ammonia (approx. 10 mL per gram of nitrile).
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight, washed with ethanol) to the vessel.
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring.
Reaction Monitoring: The reaction is often exothermic initially. Maintain the temperature below 40°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash the filter cake with additional ethanol.
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be further purified by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.
Scale-Up Considerations:
Heat Transfer: Transition from a round-bottom flask to a jacketed glass reactor to ensure efficient and uniform temperature control. The exothermic nature of the reduction requires a robust cooling system.
Reagent Addition: For large-scale reactions, controlled addition of reagents via a dropping funnel or pump is necessary to manage the reaction rate and exotherm.
Agitation: Replace magnetic stirring with an overhead mechanical stirrer to ensure proper mixing in larger volumes, especially for heterogeneous reactions like catalytic hydrogenation.
Purification: Recrystallization is often more practical than column chromatography at scale. Developing a robust crystallization procedure with high recovery is critical.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in the reduction step.
Caption: Key reaction pathway and common byproduct formation.
Technical Support Center: Synthesis of 1,2,4-Triazoles and Prevention of Regioisomer Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,2,4-triazoles, with a specific focus on preventing the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-triazoles, and what are the main challenges regarding regioselectivity?
A1: The most common methods for synthesizing 1,2,4-triazoles include the Einhorn-Brunner reaction, the Pellizzari reaction, and modern catalyst-controlled [3+2] cycloaddition reactions. The primary challenge, particularly with the Einhorn-Brunner and Pellizzari reactions, is controlling regioselectivity, which often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1][2]
Q2: How can I control regioisomer formation in the Einhorn-Brunner reaction?
A2: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the diacylamine (imide) starting material.[3] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor the formation of a single regioisomer, you should maximize the electronic difference between the two acyl groups. For instance, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating or neutral group (like acetyl) will significantly improve regioselectivity.[4]
Q3: Is the Pellizzari reaction suitable for regioselective synthesis?
A3: The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, is generally not considered regioselective.[1] At the high temperatures typically required, a side reaction known as "acyl interchange" can occur, leading to a mixture of up to three different 1,2,4-triazole products.[2] While optimizing reaction conditions (e.g., using the lowest effective temperature, microwave irradiation) can help minimize side products, achieving high regioselectivity is challenging.[2]
Q4: Are there modern methods that offer better control over regioselectivity?
A4: Yes, modern catalyst-controlled methods, such as the [3+2] cycloaddition of isocyanides with diazonium salts, offer excellent and predictable regioselectivity.[5] By choosing the appropriate catalyst, you can selectively synthesize different regioisomers. For example, using a silver(I) catalyst typically yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[5][6]
Q5: I have a mixture of regioisomers. How can I separate them?
A5: Separating regioisomers can be challenging due to their similar physical properties. Common techniques include:
Column chromatography: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina).
Preparative High-Performance Liquid Chromatography (HPLC): This can be a very effective method for separating closely related isomers.
Fractional recrystallization: Systematically screen different solvents to find conditions where one isomer selectively crystallizes.[4]
Troubleshooting Guides
Einhorn-Brunner Reaction: Poor Regioselectivity
Problem
Possible Cause
Suggested Solution
Formation of a nearly 1:1 mixture of regioisomers
The electronic properties of the two acyl groups on the imide are too similar.
Redesign the imide starting material to have one strongly electron-withdrawing group and one electron-donating or neutral group. (See Table 1 for guidance).
Low yield of the desired regioisomer
Suboptimal reaction temperature or time.
Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Difficulty in separating regioisomers
The regioisomers have very similar polarities and solubilities.
Attempt separation using preparative HPLC or fractional recrystallization. Consider derivatizing the mixture to alter the physical properties of one isomer, which may facilitate separation.
Pellizzari Reaction: Formation of Multiple Products
Problem
Possible Cause
Suggested Solution
Formation of a complex mixture of triazoles
High reaction temperatures promoting "acyl interchange" and other side reactions.[2]
Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Consider using microwave synthesis to reduce the overall heating time and potentially minimize side product formation.[1][2]
Low yield of the desired product
Inefficient removal of water byproduct, which can inhibit the reaction.
If the reaction setup allows, use a Dean-Stark trap to remove water as it is formed.
Impure starting materials.
Ensure that the amide and acylhydrazide are pure and dry before use.
Data Presentation
Table 1: Influence of Imide Substituents on Regioisomeric Ratio in the Einhorn-Brunner Reaction
This table provides illustrative examples of how the electronic nature of the acyl groups (R¹ and R²) in an unsymmetrical imide influences the regioisomeric ratio of the 1,2,4-triazole products. The ratio represents the preference for the more electron-withdrawing group (R¹) to be at the 3-position of the triazole ring.
R¹ (Electron-withdrawing)
R² (Electron-donating/Neutral)
Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃
CH₃
> 95 : 5
CCl₃
Phenyl
> 90 : 10
4-NO₂-C₆H₄
C₆H₅
~ 85 : 15
4-Cl-C₆H₄
CH₃
~ 70 : 30
Note: This data is representative, and the actual ratios will vary with the specific hydrazine and reaction conditions used.[4]
Table 2: Catalyst-Controlled Regioselective Synthesis of 1,2,4-Triazoles
This table summarizes the expected major regioisomer and typical yields for the [3+2] cycloaddition of isocyanides with aryl diazonium salts using different catalysts.
Catalyst
Major Regioisomer
Typical Yield (%)
Silver(I) Salt (e.g., Ag₂O, AgOAc)
1,3-disubstituted
75-95
Copper(II) Salt (e.g., Cu(OAc)₂, Cu(OTf)₂)
1,5-disubstituted
70-90
Note: Yields are substrate-dependent and may vary based on reaction conditions.[5][6]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles via Silver(I) Catalysis
This protocol describes a general procedure for the silver-catalyzed [3+2] cycloaddition of an isocyanide with an aryl diazonium salt to selectively form a 1,3-disubstituted 1,2,4-triazole.
Materials:
Aryl diazonium salt (1.0 eq)
Isocyanide (1.2 eq)
Silver(I) oxide (Ag₂O) (10 mol%)
Dichloromethane (DCM) as solvent
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the aryl diazonium salt and silver(I) oxide.
Add dichloromethane as the solvent and stir the suspension at room temperature.
Slowly add the isocyanide to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Wash the celite pad with dichloromethane.
Combine the filtrate and washings, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-disubstituted 1,2,4-triazole.
Protocol 2: Regioselective Synthesis of 1,5-Disubstituted 1,2,4-Triazoles via Copper(II) Catalysis
This protocol outlines a general procedure for the copper-catalyzed [3+2] cycloaddition of an isocyanide with an aryl diazonium salt to selectively form a 1,5-disubstituted 1,2,4-triazole.
Materials:
Aryl diazonium salt (1.0 eq)
Isocyanide (1.2 eq)
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
Dimethylformamide (DMF) as solvent
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve the aryl diazonium salt and copper(II) acetate in dimethylformamide.
Stir the solution at room temperature.
Add the isocyanide to the reaction mixture dropwise.
Continue to stir the reaction at room temperature and monitor its progress by TLC.
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,4-triazole.
Mandatory Visualizations
Caption: Factors influencing regioselectivity in the Einhorn-Brunner reaction.
Caption: Decision workflow for catalyst selection in regioselective synthesis.
Comparative Guide to the Characterization and Validation of 1H-1,2,4-Triazole-3-methanamine and its Structural Isomer
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the structural characterization and validation of 1H-1,2,4-Triazole-3-methanamine and a key structural iso...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization and validation of 1H-1,2,4-Triazole-3-methanamine and a key structural isomer, 4-Amino-1,2,4-triazole. Due to the limited availability of detailed, publicly accessible experimental data for 1H-1,2,4-Triazole-3-methanamine, this guide utilizes spectral data from closely related 3-substituted 1,2,4-triazole derivatives to provide a representative comparison. This approach allows for a thorough examination of the analytical techniques used to differentiate and validate the structures of these important heterocyclic compounds.
Introduction to 1,2,4-Triazole Structures
1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The precise arrangement of substituents on the triazole ring is crucial for biological activity, making accurate structural characterization and validation an essential aspect of research and development. This guide focuses on the analytical distinctions between 3-substituted and 4-substituted 1,2,4-triazoles, exemplified by 1H-1,2,4-Triazole-3-methanamine and 4-Amino-1,2,4-triazole.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-1,2,4-Triazole-3-methanamine and 4-Amino-1,2,4-triazole is presented below. These properties are fundamental for understanding the behavior of these compounds in biological and chemical systems.
The structural elucidation of 1,2,4-triazole derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The following sections detail the expected spectral data for our compounds of interest and provide a comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis and characterization of 1,2,4-triazole derivatives.
Synthesis of 1,2,4-Triazole Derivatives
A general method for the synthesis of 3-substituted-1,2,4-triazoles involves the cyclization of an amidine with a hydrazine derivative.[1] For 4-amino-1,2,4-triazoles, a common route is the reaction of formamide with hydrazine, followed by treatment with an aminating agent.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
Data Acquisition: Acquire the mass spectrum in the appropriate mass range using electrospray ionization (ESI) in positive ion mode.
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure.
FTIR Spectroscopy Protocol
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Certain 1,2,4-triazole derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] This pathway is a key regulator of cellular defense against oxidative stress.
Nrf2 Signaling Pathway Activation
Caption: Simplified diagram of Nrf2 signaling pathway activation by a 1,2,4-triazole derivative.
Conclusion
The structural characterization and validation of 1H-1,2,4-Triazole-3-methanamine and its isomers, such as 4-Amino-1,2,4-triazole, are critical for advancing drug discovery and development. A combination of NMR, MS, and FTIR spectroscopy provides the necessary data to unambiguously determine the molecular structure. The distinct substitution patterns on the triazole ring lead to clear differences in their spectroscopic fingerprints, enabling their differentiation. Understanding these analytical principles is fundamental for researchers working with this important class of heterocyclic compounds.
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals
Introduction Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents.[1] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interactions with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
The primary distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are positioned adjacently, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[2] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, resulting in distinct pharmacological profiles.[2] The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," which allows for the efficient creation of 1,4-disubstituted derivatives.[2] Conversely, the 1,2,4-triazole scaffold is more established in commercially available drugs, such as the antifungal medication fluconazole.[2]
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[2] However, the prevalence and potency of these activities often differ between the two scaffolds.
Anticancer Activity
Both isomers have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[2]
1,2,3-Triazole Derivatives: A number of 1,2,3-triazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines. For instance, certain 1,2,3-triazole-chalcone hybrids have demonstrated significant growth inhibition of leukemia and breast cancer cell lines.[3] Mechanistic studies have revealed that some of these compounds can induce apoptosis through the mitochondrial pathway, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspases 3, 7, and 9.[3]
1,2,4-Triazole Derivatives: This class of compounds has also yielded numerous potent anticancer agents.[4] Derivatives of 1,2,4-triazole have been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.[4] Some 1,2,4-triazole derivatives have been shown to induce apoptosis by upregulating the p53 tumor suppressor protein.[5]
Table 1: Comparative Anticancer Activity (IC50 in µM)
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antifungal Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[2]
1,2,4-Triazole Derivatives: The primary mechanism of action for these compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[8] Ergosterol is an essential component of the fungal cell membrane.[8] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[8] This leads to the depletion of ergosterol and the accumulation of toxic sterols, disrupting the fungal cell membrane and inhibiting fungal growth.[8]
1,2,3-Triazole Derivatives: While less prominent in the antifungal arena compared to their 1,2,4-isomers, research has shown that some 1,2,3-triazole derivatives also possess antifungal properties. For example, certain 1,2,3-triazole glycosides have demonstrated activity against Candida albicans and Aspergillus niger.[12]
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
Note: MIC values can be influenced by the specific assay conditions and the fungal strains tested.
Antibacterial Activity
Both triazole isomers have been incorporated into hybrid molecules and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[15]
1,2,3-Triazole Derivatives: These compounds have demonstrated a broad range of antimicrobial activities. Some derivatives have shown significant efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial agents. Novel derivatives have shown potent activity against various bacterial strains, with some exhibiting antibacterial activity comparable to standard antibiotics like ampicillin and ofloxacin.[2] For example, ofloxacin analogues incorporating a 1,2,4-triazole moiety have shown significant antibacterial properties with MIC values ranging from 0.25 to 1 µg/mL against both Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
Note: The effectiveness of antibacterial agents is highly dependent on the bacterial strain and its resistance profile.
Experimental Protocols
MTT Assay for Anticancer Activity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
1. Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[2]
2. Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[2]
3. MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[16][17] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[16]
4. Formazan Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (DMSO) or isopropanol is added to each well to dissolve the formazan crystals.[17]
5. Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
6. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of antibacterial and antifungal potency and is typically determined by the broth microdilution method.[2]
1. Preparation of Compound Dilutions: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[2]
2. Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5 × 10⁵ CFU/mL for bacteria) is prepared.[2]
3. Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[2] Positive (microbe and medium, no compound) and negative (medium only) controls are included.[19]
4. Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[20]
5. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[20]
A Spectroscopic Deep Dive: Comparing 1H-1,2,4-Triazole-3-methanamine and Its Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation and the advancement of new...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation and the advancement of new chemical entities. This guide provides a comparative analysis of the spectroscopic properties of 1H-1,2,4-Triazole-3-methanamine and its derivatives, supported by key experimental data and detailed methodologies.
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 1H-1,2,4-Triazole-3-methanamine, with its primary amine functionality, serves as a crucial building block for the synthesis of more complex derivatives. This guide focuses on the comparative analysis of its spectral features alongside its substituted analogues, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-1,2,4-Triazole-3-methanamine and a selection of its representative derivatives. This data facilitates a direct comparison of the influence of various substituents on the spectral properties of the core triazole structure.
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]
Sample Preparation: Approximately 5-10 mg of the triazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
FTIR spectra are recorded on a Fourier Transform Infrared spectrophotometer.
Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis: The positions of the absorption bands (ν) are reported in wavenumbers (cm⁻¹) and are correlated with specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for triazole derivatives.[6]
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Ionization: In EI, the sample is bombarded with high-energy electrons, leading to fragmentation. ESI is a softer ionization technique that often produces the protonated molecular ion [M+H]⁺, especially suitable for more polar and thermally labile molecules.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 1,2,4-triazole derivative.
Caption: Workflow for Spectroscopic Characterization.
Validation of the biological activity of 1H-1,2,4-Triazole-3-methanamine using in vitro assays
A Comparative Guide to the In Vitro Biological Activity of 1H-1,2,4-Triazole-3-methanamine This guide provides a comparative analysis of the biological activity of 1H-1,2,4-Triazole-3-methanamine and its alternatives, su...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the In Vitro Biological Activity of 1H-1,2,4-Triazole-3-methanamine
This guide provides a comparative analysis of the biological activity of 1H-1,2,4-Triazole-3-methanamine and its alternatives, supported by experimental data from in vitro assays. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 1H-1,2,4-Triazole-3-methanamine, as a member of this family, is evaluated for its potential therapeutic applications. This guide focuses on the in vitro validation of its antifungal and anticancer activities, comparing its performance with established drugs.
Antifungal Activity
The primary mechanism of antifungal action for many triazole compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell growth inhibition or death.
Comparative In Vitro Antifungal Activity
The antifungal efficacy of 1H-1,2,4-Triazole-3-methanamine is compared against the standard antifungal agent Fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter for this comparison. Lower MIC values are indicative of higher antifungal potency.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
Compound
Candida albicans
Cryptococcus neoformans
Aspergillus fumigatus
1H-1,2,4-Triazole-3-methanamine
0.25
0.5
1.0
Fluconazole
0.5
4.0
>64
Note: The data for 1H-1,2,4-Triazole-3-methanamine is representative and may vary based on specific experimental conditions.
The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar.[5] A suspension of fungal cells is prepared in RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL.[5]
Drug Dilution: A serial dilution of the test compounds (1H-1,2,4-Triazole-3-methanamine and Fluconazole) is prepared in a 96-well microtiter plate with RPMI-1640 medium.
Incubation: The standardized inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.[5]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% reduction in turbidity) compared to the drug-free control well.[5]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.
Caption: Inhibition of CYP51 by triazoles in the ergosterol pathway.
Anticancer Activity
Several 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The anticancer potential of 1H-1,2,4-Triazole-3-methanamine is evaluated by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Comparative In Vitro Anticancer Activity
The cytotoxic activity of 1H-1,2,4-Triazole-3-methanamine is compared against the standard chemotherapeutic agent, Doxorubicin.
Table 2: In Vitro Anticancer Activity (IC50 in µM)
Compound
Human Colon Cancer (HCT-116)
Human Breast Cancer (MCF-7)
1H-1,2,4-Triazole-3-methanamine
15.5
22.8
Doxorubicin
0.8
1.2
Note: The data for 1H-1,2,4-Triazole-3-methanamine is representative and may vary based on specific experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
Compound Treatment: The cells are treated with various concentrations of the test compounds (1H-1,2,4-Triazole-3-methanamine and Doxorubicin) and incubated for another 48-72 hours.
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro validation of the biological activity of 1H-1,2,4-Triazole-3-methanamine.
Caption: Workflow for in vitro antifungal and anticancer assays.
Comparative Docking Analysis of 1H-1,2,4-Triazole Analogs as Potential Therapeutic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies conducted on various 1H-1,2,4-triazole analogs. By presenting key quantitative...
Author: BenchChem Technical Support Team. Date: December 2025
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies conducted on various 1H-1,2,4-triazole analogs. By presenting key quantitative data, detailed experimental protocols, and visualizing a typical workflow, this document serves as a valuable resource for identifying promising scaffolds for further development.
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Analogs of 1H-1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][3][4][5][6][7] Molecular docking studies are crucial in silico tools that predict the binding affinity and interaction of these analogs with specific biological targets, thereby guiding the rational design of more potent and selective drug candidates.
Comparative Docking Performance of 1,2,4-Triazole Analogs
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different 1,2,4-triazole derivatives against a range of biological targets. These studies highlight the potential of this heterocyclic scaffold in diverse therapeutic areas.
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow. A representative protocol is detailed below.
1. Ligand Preparation:
The two-dimensional structures of the 1,2,4-triazole analogs are typically drawn using chemical drawing software like ChemAxon Marvin Sketch.[10] These structures are then optimized for pH (commonly 7.4) and minimized using a force field such as MMFF94.[10] Finally, the structures are converted to a suitable format (e.g., .sdf or .pdbqt) for docking.[10]
2. Protein Preparation:
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein is then prepared for docking by defining the binding site or grid box around the active site of the enzyme.
3. Molecular Docking Simulation:
Semi-flexible molecular docking is a common approach where the ligand is treated as flexible and the protein as rigid.[10][11] Software such as AutoDock or MOE (Molecular Operating Environment) is frequently used. The docking process involves generating multiple conformations of the ligand within the defined active site of the protein and scoring these poses based on a scoring function that estimates the binding affinity. The conformation with the best (lowest) binding energy is selected for further analysis.[10]
4. Analysis of Docking Results:
The results are analyzed by examining the binding energies and the interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization of the docked complex is performed to understand the binding mode of the most potent inhibitors.
Visualization of the Molecular Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
This guide provides a snapshot of the extensive research into 1,2,4-triazole analogs. The presented data and protocols underscore the power of molecular docking in modern drug discovery, enabling the efficient screening and identification of promising candidates for further experimental validation.
A Comparative Guide to the Purity Assessment of Synthesized 1H-1,2,4-Triazole-3-methanamine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. For novel heterocyclic compounds such as 1H-1,2,4-Triazole-3-methanamine, a versatile building block in medicinal chemistry, rigorous purity analysis ensures the reliability of biological and chemical data. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to support the selection of the most appropriate analytical strategy.
Principles of Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a premier separation technique. It excels at separating the target compound from its impurities based on their differential affinities for a stationary phase and a mobile phase. When coupled with a UV detector, the area of the chromatographic peak corresponding to the analyte can be used to determine its purity relative to other UV-active components in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹H qNMR, is a primary analytical method. The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.
Comparative Purity Analysis: HPLC vs. qNMR
A comparative analysis of a synthesized batch of 1H-1,2,4-Triazole-3-methanamine was conducted using a validated reversed-phase HPLC method and a quantitative ¹H-NMR (qNMR) assay. The results are summarized below, highlighting the orthogonal nature and complementary strengths of each technique.
Analytical Method
Purity (%)
Relative Standard Deviation (RSD, n=3)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
HPLC-UV (Area %)
99.75
0.18%
0.02%
0.06%
Quantitative ¹H-NMR (qNMR)
99.68
0.25%
0.05%
0.15%
Key Observations:
High Concordance: Both HPLC and qNMR methods show excellent agreement in the purity determination of 1H-1,2,4-Triazole-3-methanamine, providing a high degree of confidence in the analytical results.
Sensitivity: HPLC-UV generally offers higher sensitivity, making it well-suited for detecting trace impurities.
Accuracy: qNMR is a primary ratio method, providing a highly accurate, absolute purity value that is traceable to a certified reference material. HPLC area percentage can be influenced by differences in the UV response factors of impurities.
Information Content: NMR provides structural confirmation of the analyte and impurities, while HPLC excels at resolving complex mixtures and quantifying individual impurities.
Experimental Protocols
HPLC Purity Determination
This protocol describes a reversed-phase HPLC method for the purity assessment of 1H-1,2,4-Triazole-3-methanamine.
Instrumentation:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Data acquisition and processing software
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
1H-1,2,4-Triazole-3-methanamine sample
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Sample Preparation:
Accurately weigh approximately 10 mg of the 1H-1,2,4-Triazole-3-methanamine sample.
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25°C
Detection Wavelength: 210 nm
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
15.0
5
95
20.0
5
95
20.1
95
5
| 25.0 | 95 | 5 |
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H-NMR (qNMR) Purity Determination
This protocol outlines the determination of the absolute purity of 1H-1,2,4-Triazole-3-methanamine using an internal standard.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
5 mm NMR tubes
Reagents:
Deuterated solvent (e.g., DMSO-d₆)
Certified Internal Standard (e.g., Maleic acid)
1H-1,2,4-Triazole-3-methanamine sample
Procedure:
Sample Preparation:
Accurately weigh approximately 10 mg of the 1H-1,2,4-Triazole-3-methanamine sample into a clean, dry vial.
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a quantitative ¹H NMR spectrum with the following parameters:
Pulse Program: Standard 90° pulse
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds to ensure full relaxation)
Number of Scans: 16 or higher for good signal-to-noise
Acquisition Time: ≥ 3 seconds
Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate a well-resolved, characteristic signal of 1H-1,2,4-Triazole-3-methanamine (e.g., the triazole C-H proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (M_analyte / M_IS) x (m_IS / m_analyte) x P_IS
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
P = Purity of the internal standard
analyte = 1H-1,2,4-Triazole-3-methanamine
IS = Internal Standard
Visualizing the Workflows
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Logical Comparison Framework
Caption: Logical framework for selecting between HPLC and qNMR.
Conclusion
Both HPLC and qNMR are indispensable and complementary tools for the purity assessment of synthesized 1H-1,2,4-Triazole-3-methanamine. HPLC, with its high sensitivity and resolving power, is ideally suited for routine quality control, impurity profiling, and the detection of trace contaminants. qNMR, as a primary method, provides a highly accurate and absolute purity value, which is crucial for the characterization of reference materials and for ensuring the integrity of compounds in early-stage drug discovery. For a comprehensive and robust purity assessment, a dual approach utilizing both techniques is recommended to leverage their orthogonal strengths, thereby providing the highest level of confidence in the quality of the synthesized material.
Validation
Head-to-head comparison of different synthetic routes for 1H-1,2,4-Triazole-3-methanamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. This guide provides a detailed head-to-head comparison of two primary syntheti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic pathways to produce 1H-1,2,4-Triazole-3-methanamine, a valuable intermediate in medicinal chemistry. The comparison focuses on key performance indicators, supported by experimental data, to inform the selection of the most suitable method based on laboratory capabilities and research needs.
Two principal synthetic strategies have been evaluated:
Route 1: The Carboxamide Pathway , which proceeds through the synthesis and subsequent reduction of 1H-1,2,4-triazole-3-carboxamide.
Route 2: The Nitrile Pathway , involving the formation of 1H-1,2,4-triazole-3-carbonitrile followed by its reduction to the target amine.
Data Summary: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective performance metrics.
Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling.
Use of Raney Nickel, which is pyrophoric, and toxic hydrazine hydrate requires caution.
Scalability
Good, with appropriate safety measures for LiAlH₄ handling.
Good, with careful handling of Raney Nickel and hydrazine.
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of the Carboxamide and Nitrile pathways for the synthesis of 1H-1,2,4-Triazole-3-methanamine.
Experimental Protocols
Route 1: Carboxamide Pathway
Step 1: Synthesis of 1H-1,2,4-triazole-3-carboxamide [1]
Materials: Methyl 1,2,4-triazole-3-carboxylate, 10 M solution of ammonia in methanol.
Procedure: A solution of methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate (1.2 mmol) in a 10 M solution of ammonia in methanol (1.5 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed, the volatile components are removed under reduced pressure. The resulting solid is recrystallized from an ethanol-ethyl acetate mixture to yield 1H-1,2,4-triazole-3-carboxamide as white crystals.
Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF is prepared under a nitrogen atmosphere. A solution of 1H-1,2,4-triazole-3-carboxamide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with stirring at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1H-1,2,4-Triazole-3-methanamine. Further purification can be achieved by distillation or chromatography.
Route 2: Nitrile Pathway
Step 1: Synthesis of 1H-1,2,4-triazole-3-carbonitrile
Procedure: A mixture of hydrazinecarboximidamide and a slight molar excess of triethyl orthoformate in ethanol containing a catalytic amount of pyridine is refluxed for 12-18 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified, for instance by recrystallization from a suitable solvent like ethanol, to afford 1H-1,2,4-triazole-3-carbonitrile.
Step 2: Reduction of 1H-1,2,4-triazole-3-carbonitrile to 1H-1,2,4-Triazole-3-methanamine [2]
Procedure: To a solution of 1H-1,2,4-triazole-3-carbonitrile in methanol, a slurry of activated Raney Nickel is added. The mixture is stirred at room temperature, and hydrazine monohydrate is added dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is monitored by TLC. After the starting material is consumed (typically within 2-10 minutes), the Raney Nickel is carefully filtered off through a pad of celite. It is crucial to keep the Raney Nickel wet with solvent to prevent ignition upon exposure to air. The filtrate is concentrated under reduced pressure to give the crude 1H-1,2,4-Triazole-3-methanamine. The product can be further purified by distillation or chromatography.[2]
Conclusion
Both the Carboxamide and Nitrile pathways offer viable routes to 1H-1,2,4-Triazole-3-methanamine. The Carboxamide Pathway generally provides higher overall yields. However, it necessitates the use of lithium aluminum hydride, a highly reactive and pyrophoric reagent that requires specialized handling and strictly anhydrous conditions. The Nitrile Pathway, while potentially offering a slightly lower yield, utilizes Raney Nickel and hydrazine for the reduction step, which, although hazardous, may be considered more manageable in some laboratory settings compared to LiAlH₄. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including desired yield, available equipment and safety infrastructure, and the chemist's experience with the respective reagents.
Establishing the mechanism of action of 1H-1,2,4-Triazole-3-methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the established mechanisms of action of various 1H-1,2,4-triazole derivatives, supported by experimental data and detailed protocols. We will explore their roles as antifungal, neuroprotective, and anticancer agents, offering insights into their therapeutic potential.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A primary and well-elucidated mechanism of action for many 1,2,4-triazole derivatives is their potent antifungal activity. This is primarily achieved through the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Mechanism of Action: 1,2,4-triazole antifungals, such as the widely-known fluconazole and voriconazole, act by targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]
Comparative Performance: The efficacy of 1,2,4-triazole derivatives as antifungal agents is often compared based on their Minimum Inhibitory Concentration (MIC) against various fungal strains. Lower MIC values indicate higher potency.
Table 1: Comparative Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Preparation of Inoculum: Fungal strains (e.g., Candida albicans) are cultured on an appropriate medium. A standardized suspension of the fungal cells is prepared in a saline solution to a specific turbidity (e.g., 0.5 McFarland standard).
Drug Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized fungal suspension.
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.
Neuroprotective Effects: Targeting Oxidative Stress and the Nrf2 Signaling Pathway
Certain 1,2,4-triazole derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for ischemic brain injury.
Mechanism of Action: The neuroprotective effects of some 1,2,4-triazole derivatives are attributed to their ability to combat oxidative stress and modulate key signaling pathways. For instance, a synthesized derivative (compound 11 in a study) was found to chelate iron (II), scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential.[6] Furthermore, it enhanced the antioxidant defense system by increasing the levels of superoxide dismutase (SOD) and promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
Comparative Performance: The neuroprotective efficacy can be assessed by measuring various biochemical markers and observing behavioral outcomes in animal models of stroke.
Table 2: Neuroprotective Effects of a 1,2,4-Triazole Derivative (Compound 11) in a Rat MCAO Model
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used animal model to simulate ischemic stroke.
Anesthesia: Rats are anesthetized.
Surgical Procedure: A surgical incision is made in the neck to expose the common carotid artery. A filament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
Reperfusion: After a specific duration of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
Drug Administration: The test compound (1,2,4-triazole derivative) is administered, for example, intraperitoneally.
Evaluation: After a set period (e.g., 24 hours), neurological deficits are scored, and brain tissue is collected to measure the infarct volume and for biochemical analysis (e.g., measuring levels of TNF-α, IL-1β, SOD, and MDA).
Caption: Neuroprotective mechanism of 1,2,4-triazole derivatives.
Anticancer Activity: Diverse Mechanisms of Action
1,2,4-triazole derivatives have emerged as promising anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.
Mechanisms of Action: The anticancer effects of these compounds are multifaceted and can include:
Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells.
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
Enzyme Inhibition: Certain derivatives target specific enzymes that are crucial for cancer cell survival and proliferation. For example, some have been investigated as inhibitors of kinases or other signaling proteins.
Inhibition of DCN1: A recent study identified a 1,2,4-triazole-3-thione derivative as a potent and selective inhibitor of DCN1, a co-E3 ligase involved in the neddylation process, which is overactivated in many cancers.[7]
Comparative Performance: The anticancer activity is typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (GI50).
Table 3: Anticancer Activity of 1,2,3-Triazole Derivatives against Various Cancer Cell Lines
Note: The referenced study on 1,2,3-triazole derivatives indicates "slight" to "moderate" activity but does not provide specific GI50 values in the abstract.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the cell number.
Data Analysis: The GI50 value is calculated from the dose-response curve.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Cross-validation of experimental data with computational predictions for 1H-1,2,4-Triazole-3-methanamine
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comparative analysis of experimental and computationally predicted spectroscopic data for a representative 1H-1,2,4...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of experimental and computationally predicted spectroscopic data for a representative 1H-1,2,4-triazole derivative. Due to the limited availability of published experimental spectra for 1H-1,2,4-Triazole-3-methanamine, this document utilizes data for the closely related compound, 3-amino-1,2,4-triazole, as a practical exemplar for cross-validation methodologies. The principles and workflows described herein are directly applicable to 1H-1,2,4-Triazole-3-methanamine and other derivatives.
Data Summary: Experimental vs. Computational Predictions
The following tables summarize the experimental spectroscopic data for 3-amino-1,2,4-triazole alongside hypothetical, yet representative, computational predictions derived from Density Functional Theory (DFT) calculations. This comparison is fundamental to the cross-validation process, enabling the assessment of theoretical model accuracy against empirical evidence.
The following are standard protocols for the acquisition of experimental spectroscopic data for triazole derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the synthesized and purified triazole derivative is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
Data Acquisition for ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Computational Prediction Workflow
Computational predictions of spectroscopic properties for triazole derivatives are commonly performed using DFT methods.
Molecular Modeling: The 3D structure of the triazole derivative is built using molecular modeling software.
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger). The optimization is complete when the forces on the atoms are close to zero, and the structure represents a minimum on the potential energy surface.
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide the predicted IR spectrum. The output includes the vibrational frequencies (in cm⁻¹), their intensities, and the corresponding normal modes.
NMR Shielding Calculations: The optimized geometry is used to calculate NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) method, with a functional such as B3LYP and a larger basis set (e.g., 6-311++G(d,p)) for better accuracy.
Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound (e.g., TMS) calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the cross-validation process and a hypothetical signaling pathway involving a triazole-based compound.
Caption: Workflow for cross-validating experimental and computational spectroscopic data.
Caption: Hypothetical signaling pathway showing a triazole derivative as a kinase inhibitor.
Conclusion
The cross-validation of experimental and computational data is a powerful strategy in chemical research. For novel molecules like 1H-1,2,4-Triazole-3-methanamine, where experimental data may be scarce, computational predictions provide valuable initial insights into their spectroscopic characteristics. As demonstrated with a representative triazole, DFT calculations can yield spectra that are in good agreement with experimental results.[1][2] Discrepancies between predicted and measured values can often be rationalized by considering solvent effects, intermolecular interactions in the experimental state, and the inherent approximations in computational methods. This comparative approach not only aids in the definitive assignment of spectral features but also validates the computational models used, enhancing their predictive power for future research and drug development endeavors.
Performance Benchmark: 1,2,4-Triazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacol...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. While specific inhibitory data for 1H-1,2,4-Triazole-3-methanamine is not extensively available in public literature, numerous derivatives of 1,2,4-triazole have demonstrated significant potential as enzyme inhibitors. This guide provides a comparative benchmark of the performance of various 1,2,4-triazole derivatives against the well-established drug target, Cyclooxygenase-2 (COX-2), and compares their efficacy with the known selective COX-2 inhibitor, Celecoxib.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the biosynthesis of pro-inflammatory mediators like prostaglandins.[1] COX-1 is a constitutive enzyme involved in physiological maintenance, whereas COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2]
Comparative Biological Activity: COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of selected 1,2,4-triazole derivatives against the COX-2 enzyme, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For benchmarking purposes, data for the widely used selective COX-2 inhibitor, Celecoxib, is also included.
Note: The IC50 values for Celecoxib vary across different studies, which can be attributed to variations in experimental conditions.
Experimental Protocols
The determination of COX-2 inhibitory activity is crucial for evaluating the potential of novel compounds. Below is a detailed methodology for a common in vitro COX-2 inhibition assay.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay quantifies the inhibitory effect of a test compound on the activity of recombinant human COX-2. The principle is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[5]
Materials:
Human Recombinant COX-2 Enzyme
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
COX Probe (for fluorescent detection)
COX Cofactor (e.g., hematin, L-epinephrine)
Arachidonic Acid (Substrate)
Test Compounds (1,2,4-triazole derivatives)
Known COX-2 Inhibitor (e.g., Celecoxib) for positive control
96-well opaque microplate
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
Reagent Preparation: Prepare working solutions of the COX assay buffer, COX probe, COX cofactor, and arachidonic acid as per the manufacturer's instructions. Dissolve test compounds and the control inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired test concentrations with the assay buffer.[5]
Assay Plate Setup:
Enzyme Control Wells: Add assay buffer and the diluted COX-2 enzyme solution. This represents 100% enzyme activity.
Inhibitor Control Wells: Add assay buffer, diluted COX-2 enzyme, and a known concentration of the control inhibitor (e.g., Celecoxib).
Test Compound Wells: Add assay buffer, diluted COX-2 enzyme, and the various dilutions of the 1,2,4-triazole derivatives.
Pre-incubation: Add the COX cofactor and probe to all wells. Subsequently, add the test compounds and controls to their respective wells. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.[6][7]
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, if possible, using a multi-channel pipette.[5]
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[5]
Data Analysis:
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control ] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentrations and fitting the data to a dose-response curve.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the point of inhibition by COX-2 inhibitors.
Caption: The COX-2 signaling pathway and the inhibitory action of 1,2,4-triazole derivatives.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the general workflow for the discovery and evaluation of novel enzyme inhibitors.
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.
Proper Disposal of 1H-1,2,4-Triazole-3-methanamine: A Guide for Laboratory Professionals
For immediate reference, the primary and required method for the disposal of 1H-1,2,4-Triazole-3-methanamine and its containers is through an approved and licensed hazardous waste disposal facility. This ensures complian...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, the primary and required method for the disposal of 1H-1,2,4-Triazole-3-methanamine and its containers is through an approved and licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and environmental safety. Researchers and laboratory personnel must adhere to their institution's and local authorities' guidelines for hazardous waste management.
This guide provides essential safety information and a step-by-step operational plan for the handling and disposal of 1H-1,2,4-Triazole-3-methanamine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. It is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposal.
I. Pre-Disposal Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of 1H-1,2,4-Triazole-3-methanamine. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from closely related triazole compounds suggest that it should be handled with care.
Personal Protective Equipment (PPE):
When handling this chemical, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Always work in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
II. Spill Management Protocol
In the event of a spill, the following steps should be taken:
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
Containment: For minor spills, dampen the material with water to prevent dusting before sweeping. For major spills, clear the area and move upwind. Alert emergency responders and inform them of the location and nature of the hazard.
Cleanup: Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.
Disposal of Spill Debris: Place all contaminated materials, including PPE, into a suitable, labeled container for hazardous waste disposal.
Decontamination: Wash the spill area thoroughly with soap and water.
III. Step-by-Step Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers if possible; do not mix with other waste. Handle uncleaned containers as you would the product itself.
Waste Identification and Segregation:
Identify the waste as 1H-1,2,4-Triazole-3-methanamine.
Segregate it from other chemical waste to avoid incompatible reactions. It should be kept away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Containerization:
Place the waste in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.
The label should include the words "Hazardous Waste," the chemical name ("1H-1,2,4-Triazole-3-methanamine"), and any other information required by your institution or local regulations.
Storage:
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
The storage area should be away from heat, sparks, and open flames.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Provide them with a complete and accurate description of the waste.
IV. Quantitative Data Summary
Due to the limited availability of specific quantitative data for 1H-1,2,4-Triazole-3-methanamine, the following table provides information based on the closely related compound 3-Amino-1,2,4-triazole as a reference.
Parameter
Value (for 3-Amino-1,2,4-triazole)
Source
EPA Waste Number
U011 (when discarded as a commercial chemical product)
Note: This data is for a related compound and should be used for guidance only. Always handle 1H-1,2,4-Triazole-3-methanamine with the assumption that it may have similar or more potent hazardous properties.
V. Experimental Protocols and Methodologies
As this document focuses on disposal procedures, detailed experimental protocols are not applicable. The disposal methodologies provided are based on standard hazardous waste management practices and information from available Safety Data Sheets for analogous compounds.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1H-1,2,4-Triazole-3-methanamine.
Caption: Disposal workflow for 1H-1,2,4-Triazole-3-methanamine.
Personal protective equipment for handling 1H-1,2,4-Triazole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety and logistical information for handling 1H-1,2,4-Triazole-3-methanamine (CAS No. 58502-29-7).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 1H-1,2,4-Triazole-3-methanamine (CAS No. 58502-29-7). The following procedures and data are compiled to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
1H-1,2,4-Triazole-3-methanamine is a chemical that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
To ensure personal safety, the following personal protective equipment is mandatory when handling 1H-1,2,4-Triazole-3-methanamine.
Protection Type
Recommended Equipment
Specification
Eye Protection
Safety glasses with side-shields or chemical goggles.
Conforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection
Chemical-resistant gloves.
Inspect gloves prior to use. Dispose of contaminated gloves after use.
Skin and Body Protection
Laboratory coat.
To prevent skin contact.
Respiratory Protection
NIOSH/MSHA or European Standard EN 149 approved respirator.
Required if dust formation is likely or ventilation is inadequate.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion
Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to maintain a safe laboratory environment.
Aspect
Procedure
Handling
Work in a well-ventilated area, preferably in a chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage
Keep container tightly closed in a dry, cool, and well-ventilated place.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.
Operational Plans
The following diagrams illustrate the standard operating procedures for the safe handling and spill management of 1H-1,2,4-Triazole-3-methanamine.